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Foundational

1H and 13C NMR reference spectra for 4-Ethyl-2-isopropoxybenzoic acid

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Ethyl-2-isopropoxybenzoic Acid Introduction 4-Ethyl-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As with any novel or sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Ethyl-2-isopropoxybenzoic Acid

Introduction

4-Ethyl-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As with any novel or synthesized compound, unambiguous structural confirmation is paramount for its application in research, particularly in fields like materials science and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-Ethyl-2-isopropoxybenzoic acid, offering a foundational reference for researchers. The predictions are derived from established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems. This document is structured to not only present the reference data but also to explain the causal relationships between the molecular structure and the resulting spectral features, thereby serving as a practical guide for spectral interpretation.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Ethyl-2-isopropoxybenzoic acid. These predictions are based on the additivity of substituent chemical shift (SCS) effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Label (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a10.5 - 12.5broad singlet1HN/A
H-6~7.95doublet1HJ ≈ 8.4 Hz
H-5~7.20doublet1HJ ≈ 8.4 Hz
H-3~7.05singlet1HN/A
H-b~4.70septet1HJ ≈ 6.0 Hz
H-c~2.70quartet2HJ ≈ 7.6 Hz
H-d~1.40doublet6HJ ≈ 6.0 Hz
H-e~1.25triplet3HJ ≈ 7.6 Hz
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Label (See Fig. 1)Predicted Chemical Shift (δ, ppm)
C-f~173.0
C-2~160.0
C-4~150.0
C-6~133.0
C-1~122.0
C-5~120.5
C-3~115.0
C-b~72.0
C-c~29.0
C-d~22.0
C-e~15.5

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of 4-Ethyl-2-isopropoxybenzoic acid with the IUPAC numbering system for the aromatic ring and labels for each unique proton and carbon environment, corresponding to the data in the tables above.

Figure 1: Structure of 4-Ethyl-2-isopropoxybenzoic acid with atom labeling.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.

  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the far downfield region, typically between 10.5 and 12.5 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. This signal is diagnostic for the presence of a carboxylic acid and will disappear upon the addition of a few drops of D₂O to the NMR tube due to proton-deuterium exchange.[1]

  • Aromatic Protons (H-3, H-5, H-6): The benzene ring has three protons, and due to the substitution pattern, they are all in unique chemical environments.

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating isopropoxy and ethyl groups. The deshielding effect of the adjacent COOH group is dominant, shifting this proton the furthest downfield in the aromatic region, predicted around 7.95 ppm. It will appear as a doublet due to coupling with H-5 (J ≈ 8.4 Hz).

    • H-5: This proton is ortho to the electron-donating ethyl group and meta to both the isopropoxy and carboxylic acid groups. It is expected to be more shielded than H-6 and is predicted to appear around 7.20 ppm. It will also be a doublet due to coupling with H-6.

    • H-3: This proton is ortho to the strongly electron-donating isopropoxy group and meta to the ethyl and carboxylic acid groups. The strong shielding from the ortho-alkoxy group will shift this signal significantly upfield relative to the other aromatic protons, predicted around 7.05 ppm. Since it has no adjacent protons, it should appear as a singlet.

  • Isopropoxy Protons (H-b, H-d):

    • H-b: The single methine proton is attached to the oxygen atom, which deshields it to around 4.70 ppm. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6).

    • H-d: The six protons of the two methyl groups are equivalent due to free rotation. They are coupled to the single methine proton (H-b), appearing as a doublet at approximately 1.40 ppm.

  • Ethyl Protons (H-c, H-e):

    • H-c: The two methylene protons are benzylic, placing them in a deshielded environment around 2.70 ppm. They are coupled to the three methyl protons (H-e), resulting in a quartet (n+1, where n=3).

    • H-e: The three methyl protons are in a typical aliphatic environment and are coupled to the two methylene protons (H-c), appearing as a triplet (n+1, where n=2) at approximately 1.25 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

  • Carboxyl Carbon (C-f): The carbon of the carboxylic acid group is highly deshielded due to the two attached oxygen atoms and is expected to appear at the lowest field, around 173.0 ppm.[1][2]

  • Aromatic Carbons (C-1 to C-6): There are six distinct signals for the aromatic carbons due to the lack of symmetry.

    • C-2: This carbon is directly attached to the electron-donating isopropoxy group, causing a significant downfield shift (ipso-carbon of an ether), predicted around 160.0 ppm.

    • C-4: Attached to the ethyl group, this carbon is also shifted downfield, predicted around 150.0 ppm.

    • C-6: This carbon is ortho to the deshielding COOH group, placing its resonance around 133.0 ppm.

    • C-1: The ipso-carbon to which the carboxylic acid is attached is predicted to be around 122.0 ppm.[3]

    • C-5 & C-3: These carbons are the most shielded of the aromatic carbons. C-3, being ortho to the strongly donating isopropoxy group, is expected to be the most upfield at around 115.0 ppm. C-5, ortho to the ethyl group, will be slightly further downfield at approximately 120.5 ppm.

  • Aliphatic Carbons (C-b, C-c, C-d, C-e):

    • C-b: The methine carbon of the isopropoxy group, bonded to oxygen, is deshielded to around 72.0 ppm.

    • C-c: The benzylic methylene carbon of the ethyl group appears around 29.0 ppm.

    • C-d: The equivalent methyl carbons of the isopropoxy group are predicted at approximately 22.0 ppm.

    • C-e: The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing around 15.5 ppm.

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 4-Ethyl-2-isopropoxybenzoic acid.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Ethyl-2-isopropoxybenzoic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple solvent signal. For compounds with lower solubility or to better resolve the acidic proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.

    • Acquisition Time (AQ): Typically 2-4 seconds.[4]

    • Relaxation Delay (D1): 1-5 seconds. For quantitative integration, a longer delay (e.g., 5 times the longest T1 relaxation time) is necessary.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Spectral Width: Set to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

  • ¹³C NMR Spectrum Acquisition:

    • Mode: Proton-decoupled mode is standard to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

    • Pulse Angle: 30-45 degrees to allow for faster repetition.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): ~2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from several hundred to several thousand, depending on the sample concentration.

    • Spectral Width: Set to cover the full range of organic carbons (e.g., 0 to 220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key stages in an NMR experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard insert Insert Sample standard->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire Acquire FID Data (¹H and ¹³C) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum (Integrate, Peak Pick) calibrate->analyze

Figure 2: General workflow for NMR sample analysis.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C. Collection of Czechoslovak Chemical Communications. [Link]

  • Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. RSC Publishing. [Link]

  • Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Why am I not seeing the -COOH peak of this dye when I take NMR? Reddit. [Link]

  • Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Optimized Default 1H Parameters. University of Missouri NMR Facility. [Link]

  • Chemical shifts. University of Oxford. [Link]

  • Short Summary of 1H-NMR Interpretation. University of California, Los Angeles. [Link]

  • Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents? PubMed. [Link]

  • 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • NMR Predictor. ChemAxon. [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Simulate and predict NMR spectra. NMRdb.org. [Link]

  • 13C NMR predictor. virtual Chemistry 3D. [Link]

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Ethyl-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Scientific Research In the realm of chemical analysis and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Scientific Research

In the realm of chemical analysis and drug development, a precise understanding of a molecule's mass is fundamental. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite their distinct scientific meanings and applications. This guide provides a detailed exploration of these two crucial parameters, using 4-Ethyl-2-isopropoxybenzoic acid as a practical example. For professionals in fields ranging from medicinal chemistry to quality control, a firm grasp of this distinction is paramount for accurate compound identification, quantification, and structural elucidation.

Molecular weight (also known as average molecular mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. This value is calculated using the standard atomic weights of the elements as found on the periodic table.[1][2] It is an indispensable value for stoichiometric calculations in chemical synthesis and for preparing solutions of known concentrations.

Exact mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[3] This value is of particular importance in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of accuracy.

This guide will delineate the calculation of both the molecular weight and the exact mass of 4-Ethyl-2-isopropoxybenzoic acid, providing the foundational knowledge necessary for its precise characterization in a laboratory setting.

Molecular Structure and Formula

The first step in determining the molecular weight and exact mass of a compound is to establish its correct molecular formula. The name, 4-Ethyl-2-isopropoxybenzoic acid, provides the necessary information to deduce its structure and, consequently, its elemental composition. The structure consists of a benzoic acid core with an ethyl group at the 4-position and an isopropoxy group at the 2-position.

Based on this, the molecular formula is determined to be C₁₂H₁₆O₃ .

Caption: Molecular Structure of 4-Ethyl-2-isopropoxybenzoic acid.

Calculation of Molecular Weight and Exact Mass

The following sections detail the step-by-step calculation of both the molecular weight and the exact mass of 4-Ethyl-2-isopropoxybenzoic acid (C₁₂H₁₆O₃).

Experimental Protocol: Determination of Molecular Weight

Objective: To calculate the average molecular mass of 4-Ethyl-2-isopropoxybenzoic acid based on the standard atomic weights of its constituent elements.

Methodology:

  • Identify the atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) from the IUPAC Periodic Table.[4]

    • Atomic Weight of C: 12.011 u

    • Atomic Weight of H: 1.008 u

    • Atomic Weight of O: 15.999 u

  • Multiply the atomic weight of each element by the number of atoms of that element in the molecular formula (C₁₂H₁₆O₃).

    • Mass of Carbon = 12 × 12.011 u = 144.132 u

    • Mass of Hydrogen = 16 × 1.008 u = 16.128 u

    • Mass of Oxygen = 3 × 15.999 u = 47.997 u

  • Sum the masses of all the elements to obtain the molecular weight.

    • Molecular Weight = 144.132 u + 16.128 u + 47.997 u = 208.257 u

Experimental Protocol: Determination of Exact Mass

Objective: To calculate the monoisotopic mass of 4-Ethyl-2-isopropoxybenzoic acid using the masses of the most abundant isotopes of its constituent elements.

Methodology:

  • Identify the masses of the most abundant isotopes for Carbon, Hydrogen, and Oxygen.[3][5]

    • Mass of ¹²C: 12.000000 u

    • Mass of ¹H: 1.007825 u

    • Mass of ¹⁶O: 15.994915 u

  • Multiply the isotopic mass of each element by the number of atoms of that element in the molecular formula (C₁₂H₁₆O₃).

    • Mass of Carbon = 12 × 12.000000 u = 144.000000 u

    • Mass of Hydrogen = 16 × 1.007825 u = 16.125200 u

    • Mass of Oxygen = 3 × 15.994915 u = 47.984745 u

  • Sum the masses of all the isotopes to obtain the exact mass.

    • Exact Mass = 144.000000 u + 16.125200 u + 47.984745 u = 208.109945 u

Summary of Mass Properties

ParameterValue (u)Basis of CalculationPrimary Application
Molecular Weight 208.257Weighted average of naturally occurring isotopesStoichiometry, Solution Preparation
Exact Mass 208.109945Mass of the most abundant isotopesHigh-Resolution Mass Spectrometry

Workflow for Determining Mass Properties

The logical flow for determining these crucial molecular properties can be visualized as follows:

A Identify Compound: 4-Ethyl-2-isopropoxybenzoic acid B Determine Molecular Formula: C₁₂H₁₆O₃ A->B C Calculate Molecular Weight B->C D Calculate Exact Mass B->D E Obtain Standard Atomic Weights (C: 12.011, H: 1.008, O: 15.999) C->E F Obtain Most Abundant Isotope Masses (¹²C: 12.000000, ¹H: 1.007825, ¹⁶O: 15.994915) D->F G Sum of (Number of Atoms × Atomic Weight) = 208.257 u E->G H Sum of (Number of Atoms × Isotopic Mass) = 208.109945 u F->H I Application: Stoichiometry & Bulk Properties G->I J Application: High-Resolution Mass Spectrometry & Structural Elucidation H->J

Caption: Workflow for calculating the molecular weight and exact mass.

Conclusion: Applying Precise Mass Determination in Drug Development

The accurate determination of both molecular weight and exact mass is a cornerstone of modern chemical and pharmaceutical research. While the molecular weight of 4-Ethyl-2-isopropoxybenzoic acid (208.257 u) is essential for routine laboratory work, its exact mass (208.109945 u) is indispensable for advanced analytical techniques like high-resolution mass spectrometry, which can confirm the elemental composition of a synthesized compound and identify it with a high degree of confidence. For scientists engaged in drug discovery and development, this level of precision is not merely academic; it is a critical component of regulatory compliance, intellectual property protection, and ensuring the safety and efficacy of new therapeutic agents.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • SATHEE. (n.d.). Atomic Mass Of Elements. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Britannica. (2026, March 13). Atomic weight. Retrieved from [Link]

  • Brilliant.org. (n.d.). Atomic and Molecular Weights. Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • Theodore Gray. (n.d.). Isotope Abundances of the elements. Photographic Periodic Table. Retrieved from [Link]

  • RMIT University. (n.d.). 2.5 Isotopes and Relative Abundance. Ready for Uni: An RMIT Chemistry Bridging Course. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-isopropoxybenzoic acid (C10H12O3). Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylbenzoic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Ethyl-2-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis, crystal structure analysis, and polymor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystal structure analysis, and polymorphic screening of 4-Ethyl-2-isopropoxybenzoic acid. As the solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its bioavailability, stability, and manufacturability, a thorough understanding of its crystalline forms is paramount in drug development. This document outlines the scientific rationale behind the experimental methodologies, offering field-proven insights into the characterization of this novel benzoic acid derivative.

Introduction to 4-Ethyl-2-isopropoxybenzoic Acid and the Significance of Polymorphism

4-Ethyl-2-isopropoxybenzoic acid is a salicylic acid derivative with potential applications in medicinal chemistry. The introduction of the ethyl and isopropoxy groups modifies the lipophilicity and steric hindrance of the parent molecule, which can influence its biological activity and pharmacokinetic profile.

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1][2] These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Melting Point and Stability: Influencing formulation and storage.

  • Mechanical Properties: Impacting tablet manufacturing.

Therefore, the identification and characterization of all accessible polymorphic forms of 4-Ethyl-2-isopropoxybenzoic acid are critical for ensuring the development of a safe, effective, and consistent drug product.[1]

Synthesis of 4-Ethyl-2-isopropoxybenzoic Acid

The synthesis of 4-Ethyl-2-isopropoxybenzoic acid can be achieved through a two-step process starting from the commercially available 4-ethylsalicylic acid. The synthetic pathway involves an initial esterification of the carboxylic acid, followed by a Williamson ether synthesis to introduce the isopropoxy group, and concluding with the hydrolysis of the ester to yield the final product.

Synthesis_Workflow A 4-Ethyl-2-hydroxybenzoic acid B Methyl 4-ethyl-2-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-ethyl-2-isopropoxybenzoate B->C Williamson Ether Synthesis (Isopropyl bromide, K2CO3) D 4-Ethyl-2-isopropoxybenzoic acid C->D Hydrolysis (NaOH, H2O/MeOH) Polymorph_Screening cluster_0 Crystallization Methods cluster_1 Solvent Systems A Slow Evaporation F Polymorphic Forms (Form I, Form II, etc.) A->F Crystallization from diverse solvents B Cooling Crystallization B->F Crystallization from diverse solvents C Antisolvent Addition C->F Crystallization from diverse solvents D Slurry Conversion D->F Crystallization from diverse solvents S1 Protic Solvents (e.g., Methanol, Ethanol) S1->A S1->B S1->C S1->D S2 Aprotic Polar Solvents (e.g., Acetone, Acetonitrile) S2->A S2->B S2->C S2->D S3 Aprotic Nonpolar Solvents (e.g., Toluene, Heptane) S3->A S3->B S3->C S3->D S4 Solvent Mixtures S4->A S4->B S4->C S4->D E 4-Ethyl-2-isopropoxybenzoic acid (Amorphous or Crude) E->A Dissolution E->B Dissolution E->C Dissolution E->D Dissolution

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Exploratory

Thermodynamic stability and melting point of 4-Ethyl-2-isopropoxybenzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Ethyl-2-isopropoxybenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Ethyl-2-isopropoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability and melting point of 4-Ethyl-2-isopropoxybenzoic acid, a compound of interest in pharmaceutical and materials science research. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes foundational principles of thermal analysis with data from structurally related compounds to establish a robust framework for its characterization. We delve into the theoretical underpinnings of thermodynamic stability and melting phenomena and provide detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the thermal properties of novel organic compounds.

Introduction: The Significance of Thermal Properties in Drug Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are critical parameters that influence its entire lifecycle, from synthesis and purification to formulation, storage, and bioavailability. A thorough understanding of these properties is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.

  • Thermodynamic Stability: This refers to the resistance of a compound to decompose under thermal stress. A compound with high thermodynamic stability will have a longer shelf-life and be more robust during manufacturing processes that may involve heating. In the context of benzoic acid derivatives, thermal decomposition often involves decarboxylation, where the carboxylic acid group is lost as carbon dioxide[1]. The substitution pattern on the benzene ring significantly influences this stability[2][3].

  • Melting Point: The melting point is the temperature at which a solid transforms into a liquid. It is a key indicator of the purity of a crystalline solid. For a given API, the melting behavior, including the sharpness of the melting peak and the associated enthalpy of fusion, provides invaluable information about its crystalline form (polymorphism), which can impact solubility and dissolution rates[4][5].

This guide will focus on the analytical techniques and theoretical considerations necessary to evaluate these properties for 4-Ethyl-2-isopropoxybenzoic acid.

Molecular Structure and its Influence on Thermal Properties

The thermal behavior of 4-Ethyl-2-isopropoxybenzoic acid is intrinsically linked to its molecular structure. The presence of a carboxylic acid group, an ethyl group, and an isopropoxy group on the benzene ring all contribute to the intermolecular forces and crystalline packing, which in turn dictate its melting point and stability.

CompoundMolecular Weight ( g/mol )Melting Point (°C)
4-Ethylbenzoic acid150.17112-113[6]
4-Isopropoxybenzoic acid180.20164-167[7]
2-Isopropoxybenzoic acid180.20Not available

The data suggests that the isopropoxy group in the para position significantly increases the melting point compared to an ethyl group, likely due to enhanced crystal lattice interactions. The position of the isopropoxy group (ortho vs. para) will also play a crucial role in the intramolecular and intermolecular hydrogen bonding, thereby affecting the melting point and stability.

Experimental Determination of Thermodynamic Stability and Melting Point

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry[8][9][10]. These techniques provide quantitative data on the thermal transitions and decomposition of materials.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[11]. This technique is instrumental in determining melting points, enthalpies of fusion, and identifying polymorphic transitions[4][5].

3.1.1. Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of 4-Ethyl-2-isopropoxybenzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep1 Weigh 2-5 mg of sample prep2 Seal in aluminum pan prep1->prep2 inst1 Place sample & reference in DSC cell prep2->inst1 prog1 Equilibrate at 25°C inst1->prog1 prog2 Heat at 10°C/min under Nitrogen prog1->prog2 an1 Identify endothermic melting peak prog2->an1 an2 Determine onset (Melting Point) and peak area (Enthalpy) an1->an2

Fig. 1: Experimental workflow for DSC analysis.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[12][13][14]. It is used to determine the thermal stability and decomposition profile of a material[15].

3.2.1. Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Ethyl-2-isopropoxybenzoic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates[12].

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis prep1_tga Weigh 5-10 mg of sample prep2_tga Place in TGA pan prep1_tga->prep2_tga inst1_tga Place pan on TGA balance prep2_tga->inst1_tga prog1_tga Equilibrate at 25°C inst1_tga->prog1_tga prog2_tga Heat at 10°C/min to 600°C an1_tga Plot mass vs. temperature prog2_tga->an1_tga prog1_tга prog1_tга prog1_tга->prog2_tga an2_tga Determine onset of mass loss (Decomposition) an1_tga->an2_tga

Fig. 2: Experimental workflow for TGA analysis.

Predictive Insights and Conclusion

Based on the analysis of related benzoic acid derivatives, it is anticipated that 4-Ethyl-2-isopropoxybenzoic acid will exhibit a melting point influenced by the interplay of the ethyl and isopropoxy substituents. The isopropoxy group, particularly in the ortho position, may participate in intramolecular hydrogen bonding with the carboxylic acid, which could affect crystal packing and, consequently, the melting point.

The thermodynamic stability is expected to be comparable to other substituted benzoic acids, with decomposition likely occurring at elevated temperatures via decarboxylation[1]. The presence of both electron-donating (isopropoxy) and weakly electron-donating (ethyl) groups may influence the stability of the aromatic ring and the lability of the carboxylic acid group.

This guide provides the essential theoretical framework and experimental protocols for the definitive characterization of the thermodynamic stability and melting point of 4-Ethyl-2-isopropoxybenzoic acid. The application of DSC and TGA, as detailed herein, will yield the critical data necessary for its advancement in pharmaceutical and materials science applications.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2001). Journal of Thermal Analysis and Calorimetry, 63, 629–639.
  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999). Journal of Thermal Analysis and Calorimetry, 55, 995-1002.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2011, April 15). PubMed.
  • Thermogravimetric analysis. Wikipedia.
  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
  • 4-ISOPROPOXYBENZOIC ACID | 13205-46-4. (2026, March 13). ChemicalBook.
  • 4-Ethyl Benzoic acid. (2024, April 9). ChemBK.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Laboratory Synthesis of 4-Ethyl-2-isopropoxybenzoic Acid

Abstract This comprehensive technical guide details a robust and reliable step-by-step laboratory protocol for the synthesis of 4-Ethyl-2-isopropoxybenzoic acid. This compound is a valuable building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details a robust and reliable step-by-step laboratory protocol for the synthesis of 4-Ethyl-2-isopropoxybenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around the classic Williamson ether synthesis, a powerful method for forming ether linkages.[1][2][3] This guide provides in-depth explanations of the chemical principles, experimental procedures, and characterization methods, tailored for researchers, scientists, and professionals in drug development.

Introduction

4-Ethyl-2-isopropoxybenzoic acid is an aromatic carboxylic acid derivative with potential applications in the development of novel pharmaceutical agents and functional materials. Its structure, featuring an ethyl group, an isopropoxy group, and a carboxylic acid on a benzene ring, offers a unique combination of lipophilicity and functionality for molecular design.

The synthesis described herein employs a Williamson ether synthesis, a nucleophilic substitution reaction (S_N2) where an alkoxide displaces a halide from an alkyl halide.[2][3] In this specific application, the hydroxyl group of 4-Ethyl-2-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 4-Ethyl-2-isopropoxybenzoic acid.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
4-Ethyl-2-hydroxybenzoic acidC₉H₁₀O₃166.17Sigma-Aldrich≥98%
2-BromopropaneC₃H₇Br122.99Acros Organics99%
Potassium Carbonate (anhydrous)K₂CO₃138.21Fisher Scientific≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09VWRAnhydrous, 99.8%
Diethyl Ether(C₂H₅)₂O74.12J.T. BakerACS Grade
Hydrochloric Acid (concentrated)HCl36.46EMD Millipore37%
Sodium Sulfate (anhydrous)Na₂SO₄142.04Alfa Aesar99%
Deionized WaterH₂O18.02In-house-
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper

  • Standard laboratory glassware

Step-by-Step Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethyl-2-hydroxybenzoic acid (5.0 g, 30.1 mmol).

  • Add anhydrous potassium carbonate (8.3 g, 60.2 mmol, 2.0 equivalents). The use of a base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.[1][4]

  • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL). DMF is a suitable polar aprotic solvent for this S_N2 reaction.[4]

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the reagents.

Williamson Ether Synthesis
  • To the stirring suspension, add 2-bromopropane (4.4 g, 36.1 mmol, 1.2 equivalents) dropwise via a syringe.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 150 mL of deionized water.

  • Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate to precipitate the desired carboxylic acid product.

  • Stir the acidified mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining salts.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization
  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., ethanol/water or acetic acid/water) and heat the mixture gently until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product, 4-Ethyl-2-isopropoxybenzoic acid, should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point range. The melting point of the similar compound 4-Isopropoxybenzoic acid is 164-167 °C.[5][6]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O of the carboxylic acid, C-O of the ether).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Ethyl-2-hydroxybenzoic acid may cause skin and eye irritation.[7]

  • 2-Bromopropane is a flammable liquid and is harmful if inhaled or swallowed.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A 1. Combine 4-Ethyl-2-hydroxybenzoic acid, K₂CO₃, and DMF in a flask. B 2. Add 2-bromopropane dropwise. A->B C 3. Heat the mixture to 80°C and reflux for 12-16 hours. B->C D 4. Cool the reaction mixture and pour into water. C->D E 5. Acidify with HCl to pH ~2 to precipitate the product. D->E F 6. Collect the crude product by vacuum filtration. E->F G 7. Recrystallize the crude solid from a suitable solvent system. F->G H 8. Collect the purified crystals by vacuum filtration and dry. G->H I 9. Characterize the final product by MP, NMR, MS, and IR. H->I

Caption: Step-by-step workflow for the synthesis of 4-Ethyl-2-isopropoxybenzoic acid.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]

  • LookChem. Cas 13205-46-4,4-ISOPROPOXYBENZOIC ACID. Available at: [Link]

  • PubChem. 4-Ethyl-2-hydroxybenzoic acid. Available at: [Link]

Sources

Application

Advanced Amide Coupling Strategies for Sterically Hindered Benzoic Acids: Applications of 4-Ethyl-2-isopropoxybenzoic Acid in API Manufacturing

Executive Summary In modern Active Pharmaceutical Ingredient (API) manufacturing, the incorporation of sterically hindered, lipophilic motifs is a critical strategy for improving target affinity, membrane permeability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) manufacturing, the incorporation of sterically hindered, lipophilic motifs is a critical strategy for improving target affinity, membrane permeability, and metabolic stability. 4-Ethyl-2-isopropoxybenzoic acid (CAS: 1369828-41-0) serves as a highly specialized building block in the synthesis of complex benzamide-core APIs, most notably allosteric Glucokinase Activators (GKAs) used in the treatment of Type 2 Diabetes[1][2].

This application note provides a comprehensive, field-proven protocol for utilizing 4-Ethyl-2-isopropoxybenzoic acid in API synthesis. By detailing the mechanistic rationale behind its structural features and providing an optimized, self-validating amide coupling workflow, this guide equips synthetic chemists and process engineers with the parameters necessary to achieve high-yield, high-purity intermediates.

Mechanistic Rationale: The Role of the Ortho-Isopropoxy Motif

The selection of 4-Ethyl-2-isopropoxybenzoic acid in drug design is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) requirements[2]:

  • Conformational Locking: The bulky ortho-isopropoxy group forces the adjacent amide carbonyl out of the plane of the phenyl ring due to severe steric clash. This orthogonal conformation is the exact bioactive geometry required for the API to fit into the allosteric binding pocket of the glucokinase enzyme[2].

  • Metabolic Shielding: Amide bonds are highly susceptible to enzymatic cleavage by amidases in vivo. The steric bulk of the isopropoxy group acts as a physical shield around the amide linkage, significantly extending the biological half-life of the resulting API.

  • Hydrophobic Vectoring: The 4-ethyl substituent provides a highly specific lipophilic vector designed to interact with hydrophobic residues (such as Met210 and Met235 in human glucokinase), anchoring the molecule within the target protein's binding cleft[2].

Biological Pathway Context

To understand the chemical necessity of this building block, one must visualize the biological cascade it eventually triggers. The benzamide core synthesized from this acid acts as an allosteric activator, shifting the glucokinase enzyme into its active, closed conformation[1][3].

Pathway API GKA API (Isopropoxybenzamide Core) GK_Inact Glucokinase (Inactive) Open Conformation API->GK_Inact Allosteric Binding GK_Act Glucokinase (Active) Closed Conformation GK_Inact->GK_Act Conformational Shift G6P Glucose-6-Phosphate GK_Act->G6P Catalyzes Gluc Glucose Gluc->G6P Phosphorylation Glyc Glycolysis & ATP Production G6P->Glyc Metabolic Flux Insulin Insulin Secretion (Pancreatic β-cells) Glyc->Insulin ATP/ADP Ratio Increase

Fig 1: Glucokinase activation pathway triggered by the isopropoxybenzamide API core.

Optimization of Amide Coupling Conditions

The primary synthetic challenge when utilizing 4-Ethyl-2-isopropoxybenzoic acid is overcoming the profound steric hindrance imparted by the ortho-isopropoxy group. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and the formation of unreactive N-acylurea byproducts.

To establish a robust process, various coupling methodologies were evaluated. The quantitative data summarized in Table 1 demonstrates that utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides the optimal balance of yield and purity. HATU generates a highly reactive HOAt ester intermediate that is significantly more resistant to steric impedance than standard HOBt esters.

Table 1: Optimization of Amide Coupling with 4-Ethyl-2-isopropoxybenzoic Acid

Coupling ReagentBaseSolventTempTimeYield (%)Purity (HPLC)Causality / Observation
EDC·HCl / HOBtDIPEADCM25°C24h45%85%Sluggish kinetics due to steric shielding; N-acylurea formation.
T3P (50% in EtOAc)PyridineEtOAc80°C12h68%92%Requires thermal forcing; moderate yield but highly scalable.
Oxalyl ChlorideTEADCM0°C → 25°C2h82%90%Acid chloride formation is fast, but prone to trace degradation.
HATU DIPEA DMF 25°C 4h 91% >98% Optimal HOAt ester reactivity overcomes steric hindrance.

Experimental Protocol: Synthesis of a GKA Benzamide Intermediate

The following protocol outlines the optimized HATU-mediated coupling of 4-Ethyl-2-isopropoxybenzoic acid with a representative heteroaryl amine (e.g., a 2-aminothiazole or aminopyrazine derivative, common in GKA synthesis)[2][4]. This protocol is designed as a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Materials and Reagents
  • 4-Ethyl-2-isopropoxybenzoic acid: 1.0 equivalent (eq)

  • Heteroaryl Amine Nucleophile: 1.05 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M relative to the acid

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Charge a flame-dried, nitrogen-flushed reactor with 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) in a single portion. Stir at 20–25°C for 5 minutes to ensure complete deprotonation.

  • Add HATU (1.2 eq) portion-wise over 10 minutes to control any mild exotherm.

  • Causality Check: The solution will typically transition from colorless to a pale yellow/orange as the active HOAt ester forms.

  • Self-Validation (IPC 1): After 30 minutes, withdraw a 10 µL aliquot, quench into 1 mL of methanol, and analyze via LC-MS. The presence of the corresponding methyl ester (formed by the rapid reaction of the HOAt ester with methanol) confirms successful activation. Do not proceed until >95% activation is observed.

Step 2: Nucleophilic Addition 6. Add the heteroaryl amine (1.05 eq) to the activated ester solution. 7. Stir the reaction mixture at 20–25°C for 4 hours. 8. Self-Validation (IPC 2): Monitor the reaction via HPLC or TLC (typically 3:1 Hexanes:EtOAc). The reaction is deemed complete when the active ester peak is <2% by area.

Step 3: Workup and Isolation 9. Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (10 volumes relative to DMF). 10. Extract the aqueous suspension with Ethyl Acetate (3 × 5 volumes). 11. Wash the combined organic layers sequentially with:

  • 1N aqueous HCl (2 volumes) – Removes unreacted amine and DIPEA.
  • Saturated aqueous NaHCO₃ (2 volumes) – Removes unreacted acid and HOAt byproduct.
  • Brine (2 volumes) – Aids in phase separation and removes residual water.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude material via recrystallization from hot ethanol/water (or via silica gel chromatography if the specific amine derivative prevents crystallization) to yield the final API intermediate in >98% purity.

Workflow A 4-Ethyl-2-isopropoxybenzoic acid (Starting Material) B Activation (HATU, DIPEA, DMF) A->B Add Reagents C Active Ester Intermediate (HOAt Ester) B->C 30 min, RT (IPC 1) E Amide Bond Formation C->E Nucleophilic Attack D Amine Nucleophile (e.g., 2-Aminothiazole) D->E Add to Reaction F Purification (Recrystallization) E->F Workup & Isolate (IPC 2) G Final GKA API Core F->G >98% Purity

Fig 2: Chemical synthesis workflow for the HATU-mediated amide coupling.

Troubleshooting and Scale-Up Considerations

  • O-Dealkylation Risks: While the isopropoxy group is generally stable, prolonged exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh aqueous mineral acids at elevated temperatures during downstream processing can lead to unwanted O-dealkylation, yielding the 2-hydroxybenzoic acid derivative[2]. Maintain pH > 2 during aqueous workups.

  • Reagent Selection for Scale-Up: While HATU is exceptional for discovery and early-phase clinical manufacturing, its high cost and the explosive potential of uronium salts at massive scales can be prohibitive. For multi-kilogram API production, transitioning to T3P (Propylphosphonic anhydride) in ethyl acetate at elevated temperatures (80°C) is recommended. T3P offers a superior safety profile, water-soluble byproducts, and eliminates the need for DMF[5].

References

  • Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent US20080009465A1 (Google Patents)
  • Source: WIPO Patent WO2008005964A2 (Google Patents)
  • Source: WIPO Patent WO2014165816A1 (Google Patents)

Sources

Method

Application Notes and Protocols for the Use of 4-Ethyl-2-isopropoxybenzoic Acid as a Precursor in Decarboxylative Suzuki Cross-Coupling Reactions

Introduction: The Strategic Advantage of Decarboxylative Coupling in Modern Drug Discovery The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Decarboxylative Coupling in Modern Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of these structures, prized for its functional group tolerance and reliability.[1] Traditionally, this reaction relies on the coupling of an organoboron reagent with an aryl halide or triflate.[2] However, the quest for more efficient and sustainable synthetic routes has led to the development of innovative strategies that expand the repertoire of accessible starting materials.

One such advancement is the decarboxylative cross-coupling, which utilizes readily available and often inexpensive carboxylic acids as aryl sources.[3][4] This approach is particularly advantageous as it obviates the need for pre-functionalized aryl halides, streamlining synthetic sequences and improving atom economy. 4-Ethyl-2-isopropoxybenzoic acid is an exemplary precursor for this transformation. Its electron-rich nature, conferred by the ortho-isopropoxy and para-ethyl substituents, facilitates the key decarboxylation step, making it a prime candidate for the synthesis of complex, polysubstituted biaryl compounds.[5]

This technical guide provides a comprehensive overview of the use of 4-Ethyl-2-isopropoxybenzoic acid in a palladium-catalyzed decarboxylative Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Decarboxylative Pathway

The palladium-catalyzed decarboxylative Suzuki-Miyaura coupling of a benzoic acid derivative does not follow the exact same catalytic cycle as the traditional reaction with an aryl halide. The key difference lies in the initial activation of the C-H bond of the carboxylic acid, which proceeds through a decarboxylation event to generate an in-situ arylmetal species. While several variations exist, a widely accepted mechanism, particularly for ortho-substituted benzoic acids, involves a bimetallic system, often implicitly or explicitly involving a copper co-catalyst, or proceeds through a palladium-mediated decarboxylation.

The catalytic cycle can be broadly understood through the following key stages:

  • Carboxylate Formation: The reaction is initiated by the deprotonation of the benzoic acid by the base to form the corresponding carboxylate salt.

  • Decarboxylation and Aryl-Metal Intermediate Formation: This is the crucial step where the C-C bond to the carboxylate is cleaved, with the loss of CO2. For many ortho-substituted benzoic acids, this step is facilitated by a transition metal, often proposed to be copper or palladium, which coordinates to the carboxylate and promotes decarboxylation to form an aryl-metal intermediate (e.g., an aryl-palladium or aryl-copper species). The ortho-isopropoxy group on 4-Ethyl-2-isopropoxybenzoic acid can play a crucial role here by stabilizing the transition state.[6]

  • Transmetalation: The aryl group is then transferred from this intermediate to the palladium center of the Suzuki coupling partner, which has already undergone oxidative addition with the boronic acid derivative.

  • Reductive Elimination: The two aryl groups on the palladium(II) center then undergo reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Decarboxylative Suzuki Coupling Cycle cluster_main Decarboxylative Suzuki Coupling cluster_decarboxylation Benzoic Acid Activation Start Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-B(OH)₂ Start->Oxidative_Addition Pd_II_Aryl Ar-Pd(II)-L_n (from Boronic Acid) Oxidative_Addition->Pd_II_Aryl Transmetalation Transmetalation Pd_II_Aryl->Transmetalation Diaryl_Pd_II Ar-Pd(II)-Ar' (from Benzoic Acid) Transmetalation->Diaryl_Pd_II Reductive_Elimination Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Reductive_Elimination->Start Regenerates Catalyst Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product Benzoic_Acid 4-Ethyl-2-isopropoxybenzoic acid (Ar'-COOH) Decarboxylation Decarboxylation (-CO₂) Benzoic_Acid->Decarboxylation Base, Catalyst Aryl_Intermediate "Ar'-" Source (e.g., Ar'-Cu or Ar'-Pd) Decarboxylation->Aryl_Intermediate Aryl_Intermediate->Transmetalation Transfers Ar' group

Caption: Catalytic cycle for the decarboxylative Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the decarboxylative Suzuki-Miyaura coupling of 4-Ethyl-2-isopropoxybenzoic acid with an arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Ethyl-2-isopropoxybenzoic acid≥98%Commercial SourceEnsure dryness before use.
Arylboronic Acid≥98%Commercial SourceThe choice of arylboronic acid will determine the final product.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceA common and effective palladium precatalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercial SourceA bulky, electron-rich phosphine ligand that is often effective in decarboxylative couplings. Store under an inert atmosphere.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercial SourceMust be anhydrous. Dry in an oven at >150 °C for several hours and store in a desiccator.
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceUse a dry, degassed solvent. Anhydrous THF or toluene can also be effective and may require optimization.
Inert Gas (Argon or Nitrogen)High PurityGas SupplierEssential for maintaining an oxygen-free reaction environment to prevent catalyst deactivation.
Standard Glassware--Schlenk flask or a sealable reaction vial, condenser, magnetic stir bar. All glassware should be oven-dried before use.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition:

    • In a separate vial, quickly weigh out Palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%).

    • Briefly open the Schlenk flask under a positive pressure of inert gas and add the catalyst and ligand mixture.

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane via syringe to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the 4-Ethyl-2-isopropoxybenzoic acid.

    • Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Caption: Experimental workflow for the decarboxylative Suzuki coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or degraded ligand.- Insufficiently anhydrous conditions.- Ineffective base.- Low reaction temperature.- Use a fresh batch of catalyst and ligand. Consider using a more stable precatalyst like a Buchwald G3 precatalyst.[4]- Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Dry the K₃PO₄ thoroughly.- Screen other bases such as Cs₂CO₃ or K₂CO₃.- Incrementally increase the reaction temperature, for example, to 140 °C, while monitoring for decomposition.
Formation of Protodecarboxylation Byproduct The aryl intermediate is protonated before it can couple with the boronic acid partner. This can be caused by trace amounts of water or protic impurities.- Ensure all reagents and solvents are scrupulously dry.- Use a non-coordinating, aprotic solvent like toluene.- Increase the concentration of the boronic acid to favor the cross-coupling pathway.
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.- Improve the degassing procedure. Using several freeze-pump-thaw cycles is more effective than sparging for removing dissolved oxygen.[5]- Start with a Pd(0) source like Pd₂(dba)₃ to avoid the in-situ reduction of Pd(II) which can sometimes promote homocoupling.
Catalyst Decomposition (Palladium Black) The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by high temperatures or oxygen.- Ensure the reaction is thoroughly degassed.- Use a more robust ligand that can better stabilize the palladium catalyst in solution, such as an N-heterocyclic carbene (NHC) ligand.- Consider if the reaction temperature is too high for the chosen catalyst system.

Conclusion

The decarboxylative Suzuki-Miyaura cross-coupling offers a powerful and modern approach for the synthesis of valuable biaryl compounds, utilizing readily accessible carboxylic acids as starting materials. 4-Ethyl-2-isopropoxybenzoic acid, with its favorable electronic properties, serves as an excellent precursor for this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage this methodology to access a diverse range of complex molecules for applications in drug discovery and materials science. The provided protocol serves as a robust starting point, and with careful optimization, can be adapted to a wide array of arylboronic acid coupling partners.

References

  • Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • (2022, April 30). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Yu, W., Liu, L., Huang, T., Zhou, X., & Chen, T. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal. [Link]

  • Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University Knowledge Archive. [Link]

  • Miao, J., & Ge, H. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters. [Link]

  • (2015, October 26). Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents. PubMed. [Link]

  • (2023, July 18). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. ACS Publications. [Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]

  • (2011, July 27). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews (RSC Publishing). [Link]

  • Substrate scope with various α‐alkoxyacrylates 1 and carboxylic acids... ResearchGate. [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in the Esterification of 4-Ethyl-2-isopropoxybenzoic Acid

Executive Summary & The Steric Challenge The synthesis of esters from 4-Ethyl-2-isopropoxybenzoic acid presents a distinct synthetic challenge due to the pronounced "ortho-effect." The bulky isopropoxy group at the 2-pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Steric Challenge

The synthesis of esters from 4-Ethyl-2-isopropoxybenzoic acid presents a distinct synthetic challenge due to the pronounced "ortho-effect." The bulky isopropoxy group at the 2-position (ortho to the carboxylic acid) creates a severe steric shield around the carbonyl carbon.

Under standard Fischer esterification conditions (acid catalysis + alcohol + heat), the reaction requires the formation of a bulky tetrahedral intermediate. The steric clash between the incoming alcohol nucleophile and the ortho-isopropoxy group drastically increases the activation energy, leading to sluggish reaction kinetics, poor yields (<40%), and the potential for acid-catalyzed side reactions (such as ether cleavage).

To achieve high-yielding, scalable esterification for drug development workflows, the electrophilic center must be activated via highly reactive intermediates, or the reaction paradigm must be inverted entirely. This guide details two field-proven, self-validating methodologies to bypass this steric blockade: Steglich Esterification (for complex/bulky alcohols) and Base-Promoted Alkylation (for simple alkyl esters).

Mechanistic Pathways & Causality

Pathway A: The Steglich Esterification (Electrophile Activation)

Developed by , this method utilizes a carbodiimide coupling reagent (EDC or DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

The Causality of the Catalyst: The carboxylic acid reacts with EDC to form an O-acylisourea intermediate. However, due to the ortho-isopropoxy steric bulk, the alcohol cannot attack this intermediate fast enough, leading to a dead-end 1,3-rearrangement into an unreactive N-acylurea. DMAP solves this by acting as a highly aggressive, unhindered nucleophile. It attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which projects the reactive carbonyl away from the steric bulk of the benzene ring, allowing the alcohol to attack rapidly and irreversibly.

Steglich A Hindered Acid (4-Ethyl-2-isopropoxybenzoic acid) B O-Acylisourea Intermediate A->B + EDC·HCl (Activation) C Acylpyridinium Active Species B->C + DMAP (Acyl Transfer) D Target Ester + Soluble Urea C->D + R-OH (Alcoholysis)

Workflow of Steglich Esterification bypassing steric hindrance via DMAP catalysis.

Pathway B: Base-Promoted Alkylation (Nucleophile Inversion)

When synthesizing simple alkyl esters (e.g., methyl, ethyl, benzyl), the most elegant solution is to abandon the carbonyl carbon as an electrophile. Instead, a mild base (K₂CO₃) in a polar aprotic solvent (DMF) is used to deprotonate the carboxylic acid.

The Causality of the Solvent: DMF poorly solvates anions, leaving the resulting carboxylate "naked" and highly nucleophilic. The carboxylate then attacks an alkyl halide via an SN2 mechanism. Because the reaction occurs at the alkyl halide's carbon—far away from the ortho-isopropoxy group—steric hindrance is completely circumvented.

Alkylation A 4-Ethyl-2-isopropoxybenzoic acid (Starting Material) B Potassium Carboxylate (Nucleophile) A->B + K2CO3 / DMF (Deprotonation) C SN2 Transition State (Polar Aprotic Media) B->C + Alkyl Halide (R-X) (Nucleophilic Attack) D Target Ester + Potassium Halide C->D Halide Leaving (Irreversible)

Base-promoted alkylation workflow converting the hindered acid into a nucleophile.

Quantitative Method Comparison

To assist in route scouting, the following table summarizes the quantitative performance metrics of the available esterification strategies for ortho-alkoxybenzoic acids.

ParameterFischer Esterification (Legacy)Steglich Esterification (EDC/DMAP)Base-Promoted Alkylation (K₂CO₃/DMF)
Typical Yield < 40%85–95% 90–98%
Reaction Time 24–48 h12–16 h2–4 h
Temperature Reflux (>80 °C)0 °C to Ambient (20 °C)50–60 °C
Substrate Scope Primary alcohols onlyPrimary, secondary, tertiary alcoholsMethyl, ethyl, benzyl, allyl halides
Steric Tolerance Very PoorExcellent Excellent
Key Byproducts Water (drives equilibrium backward)Water-soluble urea (easily washed)Inorganic salts (water-soluble)

Experimental Protocols & Self-Validating Systems

Protocol A: Steglich Esterification (For Complex/Secondary Alcohols)

Reference standard adapted from .

Reagents:

  • 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to acid)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 4-Ethyl-2-isopropoxybenzoic acid, the target alcohol, and DMAP. Dissolve in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress the irreversible 1,3-rearrangement of the O-acylisourea to the N-acylurea byproduct.

  • Activation: Add EDC·HCl portion-wise over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Self-Validating IPC (In-Process Control): Spot the reaction on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). The starting acid will streak near the baseline due to strong hydrogen bonding, while the ester product will migrate cleanly to a higher Rf (~0.6–0.8). Quench only when the baseline spot is exhausted.

Workup & Isolation (The Self-Validating Purification):

  • Dilute the reaction with additional DCM.

  • Wash the organic layer with 1M HCl (2 × 1 vol). Causality: This selectively protonates DMAP and unreacted EDC, forcing them into the aqueous layer.

  • Wash with saturated aqueous NaHCO₃ (2 × 1 vol). Causality: This deprotonates any residual starting carboxylic acid, partitioning it into the aqueous phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ester.

Protocol B: Base-Promoted Alkylation (For Methyl/Ethyl/Benzyl Esters)

Reference standard adapted from.

Reagents:

  • 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.3 M relative to acid)

Step-by-Step Methodology:

  • Nucleophile Generation: Dissolve 4-Ethyl-2-isopropoxybenzoic acid in anhydrous DMF. Add powdered K₂CO₃. Stir vigorously at room temperature for 30 minutes. Causality: The suspension will change in appearance as the acid is converted into the insoluble potassium carboxylate salt.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Propagation: Heat the mixture to 50 °C for 2–4 hours.

  • Self-Validating IPC: TLC monitoring will show the rapid disappearance of the acid and the emergence of a non-polar UV-active spot.

Workup & Isolation (The Self-Validating Purification):

  • Cool the reaction to room temperature.

  • Critical Quench: Pour the reaction mixture into a separatory funnel containing distilled water (at least 5× the volume of DMF used) and extract with Ethyl Acetate (EtOAc) (3 × 1 vol). Causality: DMF is highly miscible with organics. A massive aqueous dilution is mathematically required to alter the partition coefficient, forcing DMF into the aqueous phase and preventing it from contaminating the isolated ester.

  • Wash the combined EtOAc layers with water (3 × 1 vol) and brine (1 × 1 vol) to ensure total DMF removal.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting ester is typically >95% pure by NMR without the need for column chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.[Link]

  • Moore, G. G., Foglia, T. A., & McGahan, T. J. (1979). Esterification of carboxylic acids with alkyl halides and potassium carbonate in N,N-dimethylformamide. The Journal of Organic Chemistry, 44(14), 2425-2427.[Link]

Method

Application Notes and Protocols: Scaling Up 4-Ethyl-2-isopropoxybenzoic Acid Synthesis for Pilot Plant Operations

Introduction 4-Ethyl-2-isopropoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. As demand for this molecule transitions from laboratory-scale research to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Ethyl-2-isopropoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. As demand for this molecule transitions from laboratory-scale research to larger-scale production, a robust and scalable synthetic process is paramount. This guide provides a comprehensive overview of the critical considerations and detailed protocols for scaling up the synthesis of 4-Ethyl-2-isopropoxybenzoic acid from the bench to a pilot plant setting. The focus is on ensuring process safety, maintaining product quality, and achieving economic viability. The synthetic approach detailed herein is a Williamson ether synthesis, a reliable and well-understood method for forming the ether linkage.[1][2] This process involves the deprotonation of a phenol followed by its reaction with an alkyl halide.

Synthetic Pathway Overview

The selected synthetic route for the pilot plant scale-up of 4-Ethyl-2-isopropoxybenzoic acid is a two-step process commencing from the readily available starting material, 4-ethyl-2-hydroxybenzoic acid.

Step 1: Williamson Ether Synthesis

The core transformation is the etherification of the phenolic hydroxyl group of 4-ethyl-2-hydroxybenzoic acid with an isopropylating agent. This reaction is carried out in the presence of a suitable base to deprotonate the phenol, forming a more nucleophilic phenoxide intermediate.

Step 2: Work-up and Isolation

Following the completion of the etherification reaction, a carefully designed work-up and isolation procedure is crucial to obtain the desired product in high purity and yield. This typically involves quenching the reaction, separating the aqueous and organic phases, and purifying the crude product.

Synthetic_Pathway A 4-Ethyl-2-hydroxybenzoic acid B 4-Ethyl-2-isopropoxybenzoic acid A->B Williamson Ether Synthesis C Sodium Hydroxide, Isopropyl Bromide

Caption: Proposed two-step synthesis of 4-Ethyl-2-isopropoxybenzoic acid.

Detailed Pilot Plant Protocol

This protocol is designed for a target scale of 10 kg of 4-Ethyl-2-isopropoxybenzoic acid. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Equipment:

  • 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating and cooling system for the reactor.

  • Receiving vessels for product and waste.

  • Filtration equipment (e.g., Nutsche filter).

  • Drying oven.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethyl-2-hydroxybenzoic acid166.178.3 kg50.0
Sodium Hydroxide40.004.4 kg110.0
Isopropyl Bromide122.997.4 kg60.0
2-Propanol60.1050 L-
Water18.02As needed-
Hydrochloric Acid (37%)36.46As needed-

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and free from any contaminants. Purge the reactor with an inert gas, such as nitrogen, to create an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with 50 L of 2-propanol.

    • With gentle stirring, add 8.3 kg (50.0 mol) of 4-ethyl-2-hydroxybenzoic acid to the reactor.

    • Slowly add 4.4 kg (110.0 mol) of sodium hydroxide pellets to the stirred solution. An exotherm will be observed. Control the temperature below 40°C using the reactor's cooling system. The formation of the sodium salt of the phenol will be evident.

  • Etherification:

    • Once the sodium hydroxide has fully dissolved and the temperature has stabilized, begin the dropwise addition of 7.4 kg (60.0 mol) of isopropyl bromide via the addition funnel over a period of 2-3 hours.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up and Isolation:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Slowly and carefully add 50 L of water to the reactor to quench the reaction and dissolve the inorganic salts.

    • Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

    • Stir the resulting slurry for 1 hour to ensure complete precipitation.

    • Isolate the crude product by filtration using a Nutsche filter.

    • Wash the filter cake with water until the filtrate is neutral.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to a pilot plant introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3][4]

Heat Transfer:

  • The Challenge: The Williamson ether synthesis is an exothermic reaction, particularly during the initial deprotonation step. As the reactor size increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[4] Inadequate heat removal can lead to a runaway reaction.

  • The Solution: Pilot plant reactors must have an efficient cooling system. The rate of addition of reagents, especially the base and alkylating agent, should be carefully controlled to manage the rate of heat generation.[5] The overall heat transfer coefficient (U) of the pilot plant reactor should be known to model the heat removal capacity accurately.[6][7]

Mixing:

  • The Challenge: Efficient mixing is crucial for maintaining a homogeneous reaction mixture, ensuring uniform temperature distribution, and promoting contact between reactants. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • The Solution: The pilot plant reactor should be equipped with an appropriate agitator (e.g., a pitched-blade turbine or anchor stirrer) designed for the viscosity of the reaction medium. The agitation speed should be optimized to ensure good mixing without causing excessive splashing or shear.

Reagent Addition:

  • The Challenge: The controlled addition of reagents is critical for managing the reaction exotherm and minimizing side reactions.

  • The Solution: Utilize a calibrated addition funnel or a metering pump for the controlled addition of isopropyl bromide. The addition rate should be determined during laboratory-scale optimization studies and adjusted as needed for the pilot plant scale.

Safety Considerations

A thorough understanding and mitigation of potential hazards are paramount in a pilot plant setting.[8][9][10]

Hazard Analysis:

  • Sodium Hydroxide: A corrosive solid that can cause severe skin and eye burns.[11][12][13][14][15] It reacts exothermically with water and acids.

  • Isopropyl Bromide: A flammable liquid and a suspected carcinogen that may damage fertility.[16][17][18]

  • 2-Propanol: A flammable liquid and vapor that can cause eye irritation and central nervous system depression.[19][20][21][22][23]

  • 4-Ethyl-2-hydroxybenzoic acid: Harmful if swallowed and causes skin and eye irritation.[24]

Engineering Controls:

  • The reaction should be carried out in a well-ventilated area, preferably within a contained system to minimize exposure to flammable and toxic vapors.

  • Use explosion-proof electrical equipment in areas where flammable solvents are handled.[20][22]

  • Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • All personnel involved in the synthesis must wear appropriate PPE, including:

    • Chemical-resistant safety goggles or a face shield.

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Respiratory protection may be necessary depending on the specific operation and ventilation.

Emergency Procedures:

  • In case of a spill, evacuate the area and contain the spill using appropriate absorbent materials.

  • In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water on fires involving flammable solvents.

  • Have a clear and well-rehearsed emergency response plan in place.

Workflow A Reactor Preparation (Clean, Dry, Inert) B Charge 2-Propanol and 4-Ethyl-2-hydroxybenzoic acid A->B C Slow Addition of Sodium Hydroxide B->C D Controlled Addition of Isopropyl Bromide C->D E Reflux and Reaction Monitoring D->E F Cooling and Quenching E->F G Acidification and Precipitation F->G H Filtration and Washing G->H I Drying H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of 4-Ethyl-2-isopropoxybenzoic acid.

Analytical Quality Control

Maintaining strict quality control throughout the manufacturing process is essential for ensuring the final product meets the required specifications.

  • In-Process Controls (IPCs):

    • Reaction Monitoring: Monitor the progress of the etherification reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the determination of the reaction endpoint and helps to avoid the formation of impurities due to prolonged reaction times.

    • pH Measurement: During the work-up, accurately measure the pH to ensure complete precipitation of the product.

  • Final Product Analysis:

    • Purity: Determine the purity of the final product by HPLC.

    • Identity: Confirm the identity of the product by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Residual Solvents: Analyze for residual solvents using Gas Chromatography (GC).

    • Melting Point: Determine the melting point of the final product as an indicator of purity.

Conclusion

The successful scale-up of the synthesis of 4-Ethyl-2-isopropoxybenzoic acid from the laboratory to a pilot plant requires a multi-faceted approach that encompasses careful process design, a thorough understanding of potential scale-up challenges, and a robust safety program. By following the detailed protocols and considering the key factors outlined in this guide, researchers and drug development professionals can effectively transition this important synthesis to a larger scale, ensuring both the quality of the product and the safety of the operation.

References

  • Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley. Retrieved from [Link]

  • Cherkasov, N. (2021, September 24). How to calculate heat transfer in continuous flow applications. Stoli Chem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Langerman, N. (n.d.). Lab-scale process safety management. Journal of Chemical Health and Safety. Retrieved from [Link]

  • Iowa State University. (2009, August 25). Material Safety Data Sheet: 2-Propanol, 99-100%. Retrieved from [Link]

  • Olin Chlor Alkali. (2025, January 21). SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET SODIUM HYDROXIDE 25 PERCENT FCC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]

  • Takreer Research Centre. (n.d.). Process Safety Management (PSM) In Pilot Plants and Research Laboratories. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety data sheet: Isopropyl Bromide. Retrieved from [Link]

  • Merck & Co., Inc. (2021, November 10). MSD's Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. Retrieved from [Link]

  • Reactor Lab. (n.d.). Chemical Reaction Engineering - Part 9 - thermal effects. Retrieved from [Link]

  • American Chemical Society. (2012, June 14). Heat Transfer Based Scale-Down of Chemical Reactions. Organic Process Research & Development. Retrieved from [Link]

  • Pharma Engineering. (2022, September 4). Calculating Reactor Heat Transfer Area Theoretically. YouTube. Retrieved from [Link]

  • UCSB Engineering. (n.d.). CHAPTER 6:The Energy Balance for Chemical Reactors. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS): Isopropyl Bromide. Retrieved from [Link]

  • CPAchem Ltd. (2022, October 27). Safety data sheet: 4-Hydroxybenzoic acid-ethyl ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester. Retrieved from [Link]

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from [Link]

  • Xytel India. (2025, September 24). Pilot Plants in Scale-Up: Role, Challenges and Guidelines. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Importance of Pilot Scale Plants in the Pharmaceutical and Chemical Industries. (2025, February 20). Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time and peak shape for 4-Ethyl-2-isopropoxybenzoic acid

Technical Support Center: Optimizing HPLC for 4-Ethyl-2-isopropoxybenzoic Acid Welcome to the technical support center for the analysis of 4-Ethyl-2-isopropoxybenzoic acid. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC for 4-Ethyl-2-isopropoxybenzoic Acid

Welcome to the technical support center for the analysis of 4-Ethyl-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for common challenges encountered during HPLC method development. This document will explain the fundamental principles behind the chromatographic behavior of this acidic analyte and offer step-by-step protocols to optimize retention time, improve peak shape, and ensure robust and reproducible results.

Section 1: Fundamental Method Development & Peak Shape Optimization

This section addresses the most critical and frequently encountered issues when developing a method for an aromatic carboxylic acid like 4-Ethyl-2-isopropoxybenzoic acid: poor peak shape and initial method parameters.

Q1: My peak for 4-Ethyl-2-isopropoxybenzoic acid is broad and tailing. What is the most likely cause and how do I fix it?

A1: The most probable cause of peak tailing for this analyte is secondary ionic interactions between the deprotonated (ionized) carboxylic acid group and residual silanol groups on the surface of the silica-based stationary phase.

  • The Scientific Explanation: 4-Ethyl-2-isopropoxybenzoic acid is an acidic compound. Its carboxylic acid group will be ionized (negatively charged) at a mobile phase pH above its acid dissociation constant (pKa). Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols can become deprotonated (Si-O⁻), creating active, negatively charged sites. The ionized analyte can then interact with these sites through a secondary ion-exchange mechanism, in addition to the primary reversed-phase hydrophobic interaction.[1][2] This secondary interaction is slower, causing some molecules to be retained longer and resulting in a tailing peak shape.[2]

  • Actionable Solution: The primary solution is to suppress the ionization of both the analyte and the surface silanols by controlling the mobile phase pH.

    • Step 1: Mobile Phase pH Adjustment: Prepare a buffered aqueous mobile phase with a pH at least 1.5 to 2 units below the analyte's pKa.[3] While the exact pKa of 4-Ethyl-2-isopropoxybenzoic acid is not readily published, similar benzoic acids have pKa values in the range of 4.0 to 5.0.[4][5] Therefore, a starting mobile phase pH of 2.5 to 3.0 is highly recommended.[6][7] This low pH ensures the carboxylic acid is in its neutral, protonated form (-COOH), maximizing hydrophobic retention and minimizing silanol interactions.[8][9]

    • Step 2: Buffer Selection: Use a buffer that is effective in the target pH range. Phosphate and formate buffers are excellent choices for low pH applications.[4][6] A buffer concentration of 10-50 mM is typically sufficient to provide adequate pH control and improve peak shape.[9][10]

    • Step 3: Column Choice: If tailing persists, consider using a modern, high-purity, end-capped column. End-capping is a process that chemically derivatizes most of the residual silanols, making them much less active and reducing the potential for secondary interactions.[1][2]

Protocol: Preparation of pH 2.8 Buffered Mobile Phase
  • Prepare Aqueous Buffer: To 1 L of HPLC-grade water, add 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) to create a 20 mM solution.

  • Adjust pH: While stirring, add phosphoric acid (H₃PO₄) dropwise to the solution until the pH meter reads 2.80.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[3]

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio for your separation (e.g., 50:50 v/v).

  • Degas: Thoroughly degas the final mobile phase using sonication or vacuum degassing before use.

Q2: How does mobile phase pH specifically affect the retention time of 4-Ethyl-2-isopropoxybenzoic acid?

A2: Mobile phase pH directly controls the ionization state of the analyte, which is a primary driver of its retention time in reversed-phase HPLC.

  • The Scientific Explanation: In its neutral (protonated) state at low pH, 4-Ethyl-2-isopropoxybenzoic acid is more hydrophobic. This increased hydrophobicity leads to a stronger interaction with the non-polar C18 stationary phase, resulting in longer retention times.[4] As the pH of the mobile phase increases and approaches the analyte's pKa, a higher proportion of the molecules become ionized (deprotonated). The resulting carboxylate anion is significantly more polar (hydrophilic) and is less retained by the stationary phase, leading to a decrease in retention time.[4][8] Operating near the pKa is undesirable as small fluctuations in pH can cause significant and unpredictable shifts in retention.[3][9]

  • Practical Implications: You can use pH as a powerful tool to manipulate retention and selectivity. To maximize retention and achieve a robust method, operate at a low pH where the analyte is fully protonated.

Mobile Phase pHAnalyte Ionization StateExpected Retention TimePeak ShapeMethod Robustness
pH < 3.0 Primarily Neutral (-COOH)Long & Stable SymmetricalHigh
pH ≈ 4.5 (pKa) Mix of Neutral & IonizedUnstable, DriftingPotentially Broad or Split[3]Low
pH > 6.0 Primarily Ionized (-COO⁻)Short May Tailing (if silanols active)Moderate

Section 2: Advanced Troubleshooting and Optimization

This section explores more complex issues that can arise during method refinement, such as retention time instability and the need for enhanced resolution.

Q3: I am observing a gradual drift in retention time over a sequence of injections. What are the common causes and how can I diagnose the problem?

A3: Retention time drift can be caused by changes in the mobile phase, column temperature, or HPLC system flow rate. A systematic approach is key to identifying the root cause.

  • The Scientific Explanation & Diagnosis:

    • Chemical vs. Flow Rate Issues: The first diagnostic step is to determine if the problem is chemical or mechanical. Monitor the retention time of an unretained compound (t₀, the solvent front). If both t₀ and the analyte peak shift proportionally, the issue is likely related to the flow rate (e.g., a pump problem or a small leak).[11][12] If the analyte peak shifts but t₀ remains constant, the problem is chemical, related to the mobile phase or the column itself.[11][12][13]

    • Mobile Phase Instability: If the issue is chemical, the most common cause is a change in the mobile phase composition. This can happen due to the evaporation of a volatile component (like acetonitrile or a volatile acid like formic acid) from the mobile phase reservoir, which changes the solvent strength over time.[12][14] Inadequately buffered mobile phases can also drift in pH, especially if they absorb atmospheric CO₂.[14]

    • Column Temperature Fluctuations: HPLC columns are sensitive to temperature. A change of even 1°C can alter retention times by 1-2%.[11] If the laboratory has poor temperature control and you are not using a column oven, ambient temperature swings throughout the day can cause a slow, corresponding drift in retention.[11][14]

    • Column Equilibration & Degradation: A column that is not properly equilibrated to the mobile phase at the start of a run can show drifting retention times for the first several injections. Over a much longer period (hundreds of injections), gradual column degradation can also lead to slow retention time changes.[14]

  • Actionable Solutions:

    • Ensure Mobile Phase Stability: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Use a sufficient buffer concentration (e.g., 20-50 mM) to resist pH changes.[14]

    • Control Temperature: Always use a thermostatted column compartment to maintain a constant temperature.

    • Check for Leaks: Systematically inspect all fittings and connections from the pump to the detector for any signs of leaks, which can often be identified by salt deposits if using a buffered mobile phase.[11][12]

    • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase to ensure it is fully equilibrated.

Workflow: Diagnosing Retention Time Drift

G start Retention Time Drifting q1 Does the solvent front (t0) drift proportionally with the analyte peak? start->q1 flow_issue Problem is Flow Rate Related q1->flow_issue Yes chem_issue Problem is Chemical Related q1->chem_issue No check_leaks Inspect all fittings for leaks (look for salt deposits). flow_issue->check_leaks check_pump Check pump performance (seals, check valves). check_leaks->check_pump q2 Is a column oven being used? chem_issue->q2 temp_issue Temperature Fluctuation q2->temp_issue No mp_issue Mobile Phase or Column Issue q2->mp_issue Yes use_oven Use a thermostatted column compartment for stable temperature. temp_issue->use_oven check_mp Prepare fresh mobile phase daily. Ensure adequate buffering (20-50 mM). mp_issue->check_mp check_equil Ensure sufficient column equilibration (10-20 column volumes). check_mp->check_equil

Caption: Systematic workflow for troubleshooting HPLC retention time drift.

Q4: How can I improve the resolution between 4-Ethyl-2-isopropoxybenzoic acid and a closely eluting impurity?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation. The most effective approach is often to adjust the mobile phase composition to alter selectivity.

  • The Scientific Explanation: Resolution in chromatography is a function of three key parameters. You can enhance resolution by:

    • Increasing Efficiency (N): This leads to narrower peaks. This can be achieved by using a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column).

    • Increasing Retention Factor (k): This moves the peaks further from the void volume, providing more time for separation. This is typically done by decreasing the organic solvent percentage in the mobile phase.

    • Changing Selectivity (α): This is the most powerful tool for improving resolution. Selectivity refers to the ability of the system to distinguish between two analytes. Minor changes in the mobile phase, such as switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH, can alter the relative interactions of the analytes with the stationary phase and change their elution order or spacing.[8][15]

  • Actionable Solutions:

    • Optimize Organic Solvent Percentage: Decrease the percentage of acetonitrile or methanol in your mobile phase in small increments (e.g., 2-5%). This will increase the retention time of both peaks, potentially providing the space needed for resolution.

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa) at a concentration that gives a similar retention time.

    • Fine-Tune the Mobile Phase pH: Even within the optimal low pH range (e.g., 2.5-3.5), small adjustments can sometimes alter the selectivity between an acidic analyte and a closely eluting impurity, especially if the impurity has different ionizable groups.

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the next step is to try a column with a different stationary phase chemistry. For example, a phenyl-hexyl or a polar-embedded phase may offer different π-π or polar interactions compared to a standard C18, leading to a significant change in selectivity.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments.
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific.
  • Role of Buffers in Liquid Chrom
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
  • Troubleshooting Basics, Part 3: Retention Problems. (2011, December 1).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Exploring the Role of pH in HPLC Separ
  • Showing Compound 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-2-isopropoxybenzoic Acid Amidation

Introduction The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly within the pharmaceutical and materials science sectors. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly within the pharmaceutical and materials science sectors. However, the synthesis of amides from sterically hindered substrates, such as 4-Ethyl-2-isopropoxybenzoic acid, presents a significant challenge. The bulky isopropoxy group at the ortho position, combined with the ethyl group at the para position, sterically shields the carboxylic acid moiety, hindering the approach of the amine nucleophile. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenges associated with the amidation of this and structurally similar hindered benzoic acids.

This technical support center offers a detailed examination of the underlying principles of sterically hindered amidations, provides practical troubleshooting advice in a question-and-answer format, and presents optimized experimental protocols.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: Why is my amidation of 4-Ethyl-2-isopropoxybenzoic acid failing or giving very low yields with standard coupling reagents like EDC/HOBt?

A1: Standard carbodiimide-based coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) often prove inefficient for sterically hindered substrates.[1] The primary issue is the slow rate of nucleophilic attack by the amine on the activated carboxylic acid intermediate. The bulky ortho-isopropoxy group on the benzoic acid physically blocks the incoming amine, making the formation of the tetrahedral intermediate, a key step in the reaction mechanism, energetically unfavorable. This slow desired reaction allows side reactions, such as the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct, to become more prominent, further reducing the yield of the desired amide.[2]

Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?

A2: The persistence of unreacted starting materials, both the carboxylic acid and the amine, points to several potential issues:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid effectively.

  • Poor Nucleophilicity of the Amine: If the amine itself is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), its ability to attack the activated acid will be diminished.[2]

  • Suboptimal Reaction Conditions: Low reaction temperatures or insufficient reaction times may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

  • Solubility Issues: Poor solubility of either reactant in the chosen solvent can severely limit the reaction rate.[2]

Q3: What are some alternative coupling reagents that are more effective for sterically hindered amidations?

A3: For challenging, sterically hindered couplings, more powerful coupling reagents are necessary. These reagents typically form highly reactive intermediates that are more susceptible to nucleophilic attack, even by hindered amines. Some of the most effective options include:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be highly efficient for hindered couplings.[3] HATU is particularly effective as it generates a highly reactive OAt-ester.

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult amide bond formations.[1]

  • Acid Chlorides/Fluorides: Converting the carboxylic acid to the corresponding acyl chloride or fluoride is a classic and effective strategy for activating sterically hindered acids.[4] Acyl fluorides, in particular, have shown great success in coupling with electron-deficient amines and hindered substrates.[5]

Q4: Can changing the reaction solvent or temperature improve my yield?

A4: Absolutely. The choice of solvent and reaction temperature are critical parameters.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often preferred as they can help to dissolve the reactants and stabilize charged intermediates. For some catalytic systems, toluene is used, often with azeotropic removal of water.[6]

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the potential for side reactions and epimerization if chiral centers are present. For particularly stubborn couplings, heating the reaction mixture, sometimes to reflux, can be beneficial.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Ineffective coupling reagent.- Low reaction temperature.- Poor amine nucleophilicity.- Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).- Increase the reaction temperature.- If using a weakly nucleophilic amine, consider more forcing conditions or a different synthetic route.
Significant Unreacted Starting Material - Insufficient activation of the carboxylic acid.- Steric hindrance from both coupling partners.- Poor solubility of reactants.- Increase the equivalents of the coupling agent and base.- Consider converting the carboxylic acid to an acyl chloride or fluoride.- Switch to a solvent in which all reactants are fully soluble (e.g., DMF).
Formation of N-acylurea Byproduct - Use of carbodiimide reagents (e.g., EDC, DCC) with slow amine addition.- Add HOBt or HOAt to trap the O-acylisourea intermediate.- Switch to a uronium or phosphonium-based coupling reagent.
Epimerization (if applicable) - High reaction temperature.- Use of a strong base.- Use a milder base such as Diisopropylethylamine (DIPEA).- Perform the reaction at a lower temperature if possible.- Reagents like CDMT have been shown to reduce epimerization.[4]

Recommended Experimental Protocols

Protocol 1: HATU-Mediated Amidation of 4-Ethyl-2-isopropoxybenzoic Acid

This protocol utilizes the highly efficient uronium-based coupling reagent HATU, which is well-suited for sterically hindered substrates.

Materials:
  • 4-Ethyl-2-isopropoxybenzoic acid

  • Amine (1.1 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous organic solvent for workup (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:
  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. For particularly hindered amines, heating to 50-60 °C may be necessary.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification start Dissolve Acid in DMF add_reagents Add HATU & DIPEA start->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir (4-24h) add_amine->react dilute Dilute with EtOAc react->dilute wash1 Wash with NaHCO3 dilute->wash1 wash2 Wash with Brine wash1->wash2 dry Dry (Na2SO4) wash2->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for HATU-mediated amidation.

Protocol 2: Acyl Chloride-Mediated Amidation

This classic two-step approach involves the formation of a highly reactive acyl chloride intermediate.

Materials:
  • 4-Ethyl-2-isopropoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a dry flask under an inert atmosphere, suspend or dissolve 4-Ethyl-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic drop of DMF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

acyl_chloride_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start Acid in Anhydrous Solvent add_socl2 Add SOCl2 / (COCl)2 start->add_socl2 reflux Reflux (1-3h) add_socl2->reflux concentrate1 Concentrate reflux->concentrate1 dissolve_acyl Dissolve Acyl Chloride concentrate1->dissolve_acyl Crude Product add_amine Add Amine Solution at 0°C dissolve_acyl->add_amine prepare_amine Prepare Amine/Base Solution prepare_amine->add_amine react Stir (1-12h) add_amine->react workup Aqueous Workup & Purification react->workup

Caption: Two-step acyl chloride amidation workflow.

Mechanistic Considerations

Understanding the mechanism of amide bond formation is crucial for effective troubleshooting. The general process involves the activation of the carboxylic acid to generate a more electrophilic species that is readily attacked by the amine nucleophile.

amidation_mechanism cluster_steric_hindrance Impact of Steric Hindrance Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Tetrahedral Intermediate Tetrahedral Intermediate Activated Intermediate->Tetrahedral Intermediate + Amine Activated Intermediate->Tetrahedral Intermediate Amide Amide Tetrahedral Intermediate->Amide - Leaving Group Hindered Approach Steric hindrance here slows this step significantly

Caption: Generalized mechanism of amide bond formation.

In the case of 4-Ethyl-2-isopropoxybenzoic acid, the bulky ortho-isopropoxy group sterically hinders the approach of the amine to the activated carbonyl carbon, thus increasing the activation energy of the second step and slowing down the overall reaction rate. This is why more reactive activated intermediates, such as those generated by HATU or via an acyl chloride, are necessary to drive the reaction forward.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Lan, Y., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(13), 7074–7083. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 254-257.
  • Royal Society of Chemistry. (2019). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. Org. Synth. 2012, 89, 432. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Green Purification of 4-Ethyl-2-isopropoxybenzoic Acid

Welcome to the Process Optimization Support Center. As drug development professionals, you are likely aware that downstream purification often accounts for the majority of solvent waste in active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As drug development professionals, you are likely aware that downstream purification often accounts for the majority of solvent waste in active pharmaceutical ingredient (API) synthesis.

4-Ethyl-2-isopropoxybenzoic acid presents a unique purification challenge. Its structure features a highly lipophilic backbone (ethyl and isopropoxy substituents) coupled with a polar, hydrogen-bonding carboxylic acid moiety. Traditionally, researchers have relied on massive volumes of halogenated solvents (like dichloromethane) or hexane/ethyl acetate mixtures to isolate this intermediate.

This guide provides field-proven, self-validating methodologies to transition your purification workflows to green solvent systems (Ethanol/Water) with closed-loop recycling, drastically reducing your Environmental Factor (E-factor) without compromising yield or purity.

I. Step-by-Step Methodology: Closed-Loop Green Recrystallization

This protocol replaces traditional high-waste extraction with a highly efficient, solvent-recycling crystallization method utilizing an Ethanol/Water system [1].

Objective: Purify crude 4-Ethyl-2-isopropoxybenzoic acid to >99.5% purity while achieving >85% solvent recovery.

Step 1: Dissolution & Supersaturation Validation
  • Action: Suspend 1.0 kg of crude 4-Ethyl-2-isopropoxybenzoic acid in 5.0 L of an Ethanol/Water (70:30 v/v) mixture. Heat to 75°C under continuous stirring (250 rpm).

  • Causality: The lipophilic ethyl and isopropoxy groups require a high ethanol fraction for solubility at elevated temperatures. Water acts as the antisolvent, strictly controlling the solubility limit to drive crystallization upon cooling.

  • Self-Validation Checkpoint: The solution must become completely transparent at 75°C. If turbidity persists, it indicates the presence of insoluble polymeric tars or inorganic impurities. You must perform a hot polishing filtration (through a 0.22 µm PTFE membrane) before proceeding; otherwise, these particles will act as uncontrolled nucleation sites.

Step 2: Controlled Nucleation (Avoiding Phase Separation)
  • Action: Cool the clear solution at a strict ramp rate of 0.5°C/min down to 55°C. Introduce 10 g of pure 4-Ethyl-2-isopropoxybenzoic acid seed crystals.

  • Causality: Rapid cooling forces the system outside its Metastable Zone Width (MSZW). Because of the compound's low melting point and high lipophilicity, exceeding the MSZW causes the solute to separate as a liquid phase ("oiling out") rather than forming a crystalline solid.

  • Self-Validation Checkpoint: Observe the reactor 15 minutes post-seeding. The presence of seeds must induce visible secondary crystal growth (a distinct, shimmering suspension). If the solution turns into a milky, opaque emulsion, liquid-liquid phase separation has occurred. You must reheat to 75°C and restart the cooling ramp at a slower rate (0.2°C/min).

Step 3: Crystal Growth & Isolation
  • Action: Continue cooling at 0.2°C/min to 5°C and hold for 2 hours. Filter the resulting slurry using a Nutsche filter. Wash the filter cake with 0.5 L of pre-chilled (5°C) Ethanol/Water (20:80 v/v).

  • Self-Validation Checkpoint: The filtrate must run clear. A cloudy filtrate indicates either incomplete crystallization (hold time was too short) or product breakthrough due to a compromised filter membrane.

Step 4: Mother Liquor Recovery
  • Action: Route the mother liquor to a low-temperature vacuum distillation setup (<40°C, 50 mbar) or a pervaporation membrane unit to recover the solvent.

  • Causality: High-temperature distillation of benzoic acid derivatives in the presence of alcohols and trace acidic impurities can lead to unintended esterification side-reactions, destroying the product and contaminating the solvent [2]. Vacuum conditions prevent this thermal degradation.

II. Process Visualization

The following diagram illustrates the closed-loop solvent recycling architecture, ensuring minimal environmental discharge.

G N1 Crude 4-Ethyl-2-isopropoxybenzoic acid N2 Dissolution in EtOH/H2O (70:30 v/v at 75°C) N1->N2 N3 Seeded Cooling Crystallization (Ramp: 0.5°C/min) N2->N3 Supersaturation Validation N4 Nutsche Filtration N3->N4 Slurry Transfer N5 Purified Product (>99.5% HPLC) N4->N5 Solid Filter Cake N6 Mother Liquor Recovery (Vacuum Distillation <40°C) N4->N6 Liquid Filtrate N6->N2 85% Recycled Solvent N7 Aqueous Purge (15%) To Waste Treatment N6->N7 Impurity Bleed

Closed-loop solvent recycling workflow for 4-Ethyl-2-isopropoxybenzoic acid purification.

III. Quantitative Data Summary

Implementing the self-validating protocol above yields significant improvements in both environmental impact and process economics.

MetricTraditional Method (DCM/Hexane)Optimized Green Method (EtOH/H2O)Causality / Impact
Solvent Consumption 12.5 L / kg product1.8 L / kg product (net)85% recovery via vacuum distillation drastically reduces net usage [1].
E-factor (Waste/Product) > 15< 3Elimination of halogenated solvents and high recovery rates minimize the waste footprint.
Yield 88%92%Controlled cooling within the MSZW prevents product loss to oiling out.
Purity (HPLC) 98.5%> 99.5%Low-temperature recovery avoids thermal esterification of the benzoic acid [2].

IV. Troubleshooting Guides & FAQs

Q: Why is my product yield lower when using the recycled Ethanol/Water solvent? A: Accumulation of organic impurities in the recycled solvent alters the solubility profile of 4-Ethyl-2-isopropoxybenzoic acid. As impurities build up over multiple batches, they act as co-solvents, increasing the solubility of the API intermediate at the 5°C isolation temperature. Troubleshooting Action: Implement a solvent purge cycle. Bleed 15% of the mother liquor to a secondary waste treatment stream before recycling the remaining 85% back into the reactor.

Q: Can I use a Deep Eutectic Solvent (DES) for purification instead of Ethanol/Water to further reduce volatility? A: While DESs (e.g., Choline Chloride:Urea) are excellent, environmentally friendly solvents for catalyzing esterification reactions of benzoic acids [2], their high viscosity complicates the filtration step during downstream purification. For 4-Ethyl-2-isopropoxybenzoic acid, high viscosity traps impurities in the filter cake, requiring extensive aqueous washing. This defeats the purpose of waste reduction. Stick to low-viscosity, volatile green solvents like ethanol/water for crystallization.

Q: How do I safely treat the final 15% aqueous purge stream before environmental discharge? A: The final aqueous waste contains trace benzoic acid derivatives and cyclic organics, which can disrupt local aquatic ecosystems and induce toxicity in specific species [3]. Troubleshooting Action: We recommend routing the purge stream through a packed bed of functionalized carbon nanotubes. Carbon nanotubes offer a significantly higher surface-area-to-volume ratio and specific pi-pi interactions with the aromatic ring of the benzoic acid derivative, enhancing the removal of cyclic pollutants from wastewater compared to standard activated carbon [3].

Q: My product is consistently "oiling out" despite using the correct cooling ramp. What is going wrong? A: If the cooling ramp is correct (0.5°C/min), the issue lies in the initial solvent ratio. If the water content exceeds 30% during dissolution, the supersaturation level becomes too extreme at 75°C. Troubleshooting Action: Verify your solvent composition using Karl Fischer titration. When recycling solvents, preferential evaporation of ethanol can skew the ratio. Always adjust the recycled solvent back to exactly 70:30 (EtOH:H2O v/v) before adding the crude API.

V. References

  • Title: Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues Source: ACS Sustainable Chemistry & Engineering URL:

  • Title: Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols Source: DergiPark URL:

  • Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective Source: Journal of Water Process Engineering (via PMC) URL:

Reference Data & Comparative Studies

Validation

4-Ethyl-2-isopropoxybenzoic acid vs 2-isopropoxybenzoic acid reactivity

An In-Depth Technical Guide to the Comparative Reactivity of 4-Ethyl-2-isopropoxybenzoic Acid and 2-isopropoxybenzoic Acid A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of 4-Ethyl-2-isopropoxybenzoic Acid and 2-isopropoxybenzoic Acid

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic chemistry, the substitution pattern on an aromatic ring can dramatically alter a molecule's reactivity, directing the course of a reaction and ultimately defining the properties of the final product. This guide provides an in-depth comparison of 4-Ethyl-2-isopropoxybenzoic acid and 2-isopropoxybenzoic acid, two structurally similar yet electronically distinct building blocks. By understanding their nuanced differences, researchers can make more informed decisions in experimental design, leading to improved yields, higher purity, and more efficient synthetic routes.

Foundational Analysis: Structural and Electronic Properties

The core structure shared by both molecules is 2-isopropoxybenzoic acid. The key point of divergence is the presence of an ethyl group at the C4 position (para to the carboxyl group) in 4-Ethyl-2-isopropoxybenzoic acid.

  • 2-isopropoxybenzoic acid : This molecule features two key substituents on the benzene ring:

    • Carboxylic Acid (-COOH) : An electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

    • Isopropoxy Group (-OCH(CH₃)₂) : An electron-donating group that activates the ring, directing incoming electrophiles to the ortho and para positions. Its significant bulk can also introduce steric hindrance.

  • 4-Ethyl-2-isopropoxybenzoic acid : This molecule adds a third substituent:

    • Ethyl Group (-CH₂CH₃) : A weakly electron-donating alkyl group that further activates the ring, also directing to the ortho and para positions.

The interplay of these electronic and steric effects governs the overall reactivity of each compound.

Comparative Reactivity Deep Dive

We will dissect the reactivity of these compounds in two key areas: the acidity of the carboxyl group and the susceptibility of the aromatic ring to electrophilic substitution.

Acidity of the Carboxylic Acid Moiety

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Substituents that withdraw electron density from the ring stabilize the negative charge on the carboxylate, increasing acidity. Conversely, electron-donating groups destabilize the anion, making the acid weaker.[1][2]

  • 2-isopropoxybenzoic acid : The isopropoxy group at the ortho position exerts two opposing effects. Its electron-donating resonance effect destabilizes the benzoate anion. However, the "ortho effect" suggests that nearly all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[3][4][5] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, disrupting resonance between the ring and the carboxyl group and increasing the acidity.[5][6]

  • 4-Ethyl-2-isopropoxybenzoic acid : This molecule features two electron-donating groups: the isopropoxy group and the ethyl group. The ethyl group at the para position contributes additional electron density to the ring through an inductive effect, which further destabilizes the benzoate anion.[1]

CompoundPredicted Relative AcidityKey Influencing Factors
2-isopropoxybenzoic acid HigherOrtho effect from the isopropoxy group enhances acidity.
4-Ethyl-2-isopropoxybenzoic acid LowerThe combined electron-donating effects of the isopropoxy and para-ethyl groups destabilize the conjugate base.
Reactivity in Electrophilic Aromatic Substitution (EAS)

The rate of EAS is governed by the electron density of the aromatic ring. Activating, electron-donating groups increase the rate of reaction, while deactivating, electron-withdrawing groups decrease it.

  • 2-isopropoxybenzoic acid : The ring is activated by the strongly electron-donating isopropoxy group but deactivated by the electron-withdrawing carboxylic acid. The powerful ortho, para-directing isopropoxy group will dominate, directing incoming electrophiles primarily to the C5 position (para to the isopropoxy group).

  • 4-Ethyl-2-isopropoxybenzoic acid : This ring possesses two activating groups—the isopropoxy and the ethyl groups. Their combined electron-donating effects make the aromatic ring significantly more electron-rich and thus more nucleophilic than that of 2-isopropoxybenzoic acid. The C4 position is blocked, so substitution is directed to the remaining activated positions, primarily the C5 position (para to the isopropoxy group and ortho to the ethyl group).

Caption: Reactivity comparison of the two benzoic acid derivatives.

Experimental Verification: A Protocol for Comparative Bromination

To empirically validate these theoretical differences in reactivity, a parallel electrophilic aromatic substitution experiment can be conducted. Bromination provides a clear and easily monitored reaction.

Core Principle : The more activated aromatic ring of 4-Ethyl-2-isopropoxybenzoic acid should react faster with the electrophilic bromine source than 2-isopropoxybenzoic acid under identical conditions.

Materials :

  • 4-Ethyl-2-isopropoxybenzoic acid

  • 2-isopropoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Stir plate and magnetic stir bars

  • Reaction vials (2)

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate with 1% acetic acid)

Experimental Protocol :

  • Preparation : In two separate, identical reaction vials, prepare 0.5 M solutions of each substrate by dissolving equimolar amounts (e.g., 0.2 mmol) of 4-Ethyl-2-isopropoxybenzoic acid and 2-isopropoxybenzoic acid in glacial acetic acid (0.4 mL).

  • Initiation : To each vial at room temperature, add an identical, equimolar amount of N-Bromosuccinimide (0.2 mmol, 1.0 equivalent) simultaneously. Begin stirring immediately.

  • Reaction Monitoring : At set time intervals (e.g., T=0, 5, 15, 30, and 60 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate.

  • Analysis : Develop the TLC plate in the prepared eluent system. Visualize the spots under a UV lamp. The reaction progress is determined by the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

  • Interpretation : The reaction that shows a faster consumption of its starting material is the more reactive compound. It is predicted that the vial containing 4-Ethyl-2-isopropoxybenzoic acid will show a much faster conversion to the brominated product.

G cluster_workflow Comparative Bromination Workflow start Prepare Substrate Solutions (0.5M) add_nbs Add NBS (1.0 eq) start->add_nbs stir Stir at RT add_nbs->stir monitor Monitor by TLC at T=0, 5, 15, 30, 60 min stir->monitor analyze Analyze TLC Plate (UV Visualization) monitor->analyze

Caption: Workflow for the comparative bromination experiment.

Conclusion and Field Application

The addition of a para-ethyl group to the 2-isopropoxybenzoic acid scaffold has predictable and significant consequences for its chemical reactivity.

  • Enhanced EAS Reactivity : 4-Ethyl-2-isopropoxybenzoic acid is the substrate of choice for electrophilic aromatic substitution reactions. Its heightened nucleophilicity will lead to faster reaction times, potentially allowing for milder reaction conditions and reducing the formation of byproducts.

  • Reduced Acidity : While the difference is subtle, the lower acidity of 4-Ethyl-2-isopropoxybenzoic acid might be a factor in reactions where the carboxylate form is a key intermediate or in purification steps involving acid-base extractions.

For drug development professionals and synthetic chemists, making the correct choice between these two reagents is critical. If the synthetic strategy involves a challenging electrophilic substitution on the aromatic ring, the enhanced reactivity of the 4-ethyl analogue makes it the superior starting material. Conversely, if a subsequent reaction is sensitive to the acidity of the benzoic acid proton, or if the para position must remain unsubstituted for later functionalization, 2-isopropoxybenzoic acid is the logical choice. This guide provides the foundational logic and a practical experimental framework to support these critical synthetic decisions.

References

  • PubChem. (n.d.). 2-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]]

  • PubChem. (n.d.). 2-Isopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]1]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]3]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]5]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Benzoic Acids. Retrieved from [Link]2]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]4]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]6]

Sources

Comparative

Comparative Study of Catalysts for 4-Ethyl-2-isopropoxybenzoic Acid Synthesis via Hydroxycarbonylation

Introduction & Mechanistic Rationale 4-Ethyl-2-isopropoxybenzoic acid (CAS: 1369828-41-0) is a highly functionalized aromatic building block utilized in advanced drug development and materials science[1][2]. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Ethyl-2-isopropoxybenzoic acid (CAS: 1369828-41-0) is a highly functionalized aromatic building block utilized in advanced drug development and materials science[1][2]. The synthesis of this molecule presents a distinct chemical challenge: the ortho-isopropoxy group creates significant steric hindrance around the reactive center. While traditional Grignard-based carboxylation is possible, it lacks functional group tolerance. Consequently, the palladium-catalyzed hydroxycarbonylation of 1-bromo-4-ethyl-2-isopropoxybenzene using carbon monoxide (CO) and water has emerged as the most scalable and atom-economical route[3][4].

However, the steric bulk of the ortho-substitution creates a high kinetic barrier for both the oxidative addition and migratory insertion steps of the catalytic cycle[5]. Furthermore, high pressures of CO can lead to catalyst poisoning via the formation of inactive Pd(CO)n species[6]. Therefore, the choice of the palladium ligand is the absolute critical determinant of reaction success.

CatalyticCycle Pd0 Pd(0) + Xantphos Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)(Xantphos) Pd0->OxAdd 1-Bromo-4-ethyl- 2-isopropoxybenzene COCoord CO Coordination [Ar-Pd(II)(CO)(Xantphos)]+ OxAdd->COCoord CO (1 atm) MigIns Migratory Insertion Ar-C(=O)-Pd(II)(Br)(Xantphos) COCoord->MigIns Cis-geometry forced by 110° bite angle RedElim Nucleophilic Attack & Reductive Elimination MigIns->RedElim H2O / Base RedElim->Pd0 Catalyst Regeneration (- HBr) Product 4-Ethyl-2-isopropoxybenzoic acid RedElim->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed hydroxycarbonylation using Xantphos.

Comparative Catalyst Performance

To determine the optimal system, we compared four distinct catalytic environments for the hydroxycarbonylation of 1-bromo-4-ethyl-2-isopropoxybenzene. The quantitative data is summarized below.

Table 1: Performance of Catalysts for Hydroxycarbonylation
Catalyst SystemLigand TypeBite AngleCO PressureTempTimeYieldTOF (h⁻¹)
Pd(OAc)₂ / Xantphos Bidentate110°1 atm80°C12h92% High
PdCl₂(dppf) Bidentate99°5 atm100°C18h65% Moderate
Pd(PPh₃)₄ MonodentateN/A10 atm110°C24h30% Low
Pd(OAc)₂ (Ligand-Free) None (NPs)N/A1 atm100°C24h45% Low
Causality & Mechanistic Insights
  • The "Gold Standard" (Pd(OAc)₂ / Xantphos): demonstrated that Xantphos is uniquely suited for carbonylation[7][8]. Its large bite angle (110°) and dynamic flexibility (97°–133°) force a cis-coordination geometry at the palladium center[5]. This structural constraint perfectly pre-organizes the sterically hindered ortho-isopropoxy aryl group and the coordinated CO for rapid migratory insertion. Because it is so efficient, the reaction proceeds at 1 atm of CO, completely preventing catalyst poisoning[6].

  • The "Robust Workhorse" (PdCl₂(dppf)): While highly stable, dppf has a narrower bite angle (~99°). It struggles to overcome the steric bulk of the ortho-isopropoxy group, requiring higher pressures and temperatures to force the insertion step, leading to moderate yields[5].

  • The "Classic Monodentate" (Pd(PPh₃)₄): Monodentate ligands fail catastrophically here. The high CO pressure required to drive the reaction inevitably leads to competitive ligand displacement, forming inactive Pd(CO)n species and halting the catalytic cycle[6].

  • The "Green Alternative" (Ligand-Free Pd(OAc)₂): Utilizing PEG-400/H₂O, this method forms palladium nanoparticles in situ[4]. However, without a bulky ligand to stabilize the active species against the sterically demanding substrate, aggregation occurs rapidly, leading to poor conversion[4].

Self-Validating Experimental Protocol

Based on the comparative data, the Pd(OAc)₂ / Xantphos system is the undisputed optimal choice. The following protocol utilizes substoichiometric CO generation (via formate salts) to eliminate the need for high-pressure toxic gas cylinders, enhancing both safety and reproducibility[3][9].

Workflow Step1 1. Reagent Assembly Ar-Br, Pd(OAc)2, Xantphos, Base, H2O, Solvent Step2 2. Atmosphere Exchange Vacuum / CO Purge (1 atm) Step1->Step2 Step3 3. Catalytic Reaction 80°C, 12-16 hours (Vigorous Stirring) Step2->Step3 Step4 4. Aqueous Workup Acidification to pH 2 EtOAc Extraction Step3->Step4 Step5 5. Purification Recrystallization or Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for Xantphos-catalyzed hydroxycarbonylation.

Step-by-Step Methodology

Step 1: Reagent Assembly & Activation

  • Charge an oven-dried Schlenk flask with 1-bromo-4-ethyl-2-isopropoxybenzene (1.0 equiv, 10 mmol), Pd(OAc)₂ (2 mol%), Xantphos (2.5 mol%), and Na₂CO₃ (2.0 equiv).

  • Causality Check: The slight stoichiometric excess of Xantphos relative to Palladium ensures complete complexation, preventing the precipitation of inactive palladium black.

Step 2: Solvent Addition & Purging

  • Add a thoroughly degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M).

  • Purge the system with N₂ (3 cycles), then introduce CO gas via a balloon (1 atm). Alternatively, for a gas-free setup, add potassium formate (1.5 equiv) as an in situ CO surrogate[3][10].

Step 3: Catalytic Reaction

  • Heat the mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: The solution will transition from an orange suspension to a clear, pale-yellow homogeneous solution as the active Pd(0)-Xantphos complex forms. Monitor via TLC (Hexanes/EtOAc 4:1); the complete disappearance of the non-polar bromide spot indicates successful conversion.

Step 4: Acid-Base Workup (Purification Checkpoint)

  • Cool the reaction to room temperature and dilute with 50 mL of distilled water. Wash the basic aqueous layer with diethyl ether (2 x 30 mL).

  • Self-Validation Checkpoint: Because the product is a carboxylic acid, it remains highly soluble in the basic aqueous phase as a sodium salt. The ether wash effectively removes unreacted starting material, neutral ligand byproducts, and metallic residues.

  • Carefully acidify the aqueous phase with 2M HCl until the pH reaches 2. The target 4-ethyl-2-isopropoxybenzoic acid will precipitate as a dense white solid.

Step 5: Isolation

  • Extract the acidified aqueous layer with EtOAc (3 x 40 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from hot heptane to yield the pure product (>98% purity by NMR).

References

  • Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013). "Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide." Journal of the American Chemical Society. URL:[Link]

  • Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry. URL: [Link]

  • Han, W., Jin, F., & Zhou, Q. (2015). "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters." Synthesis. URL:[Link]

  • Cavarischia, C., et al. (2024). "The[PdCl₂(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate." Molecules. URL:[Link]

  • ChemSrc Database. "4-Ethyl-2-isopropoxybenzoic acid Physical and Chemical Properties." URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-2-isopropoxybenzoic Acid and Its Structural Analogs

This technical guide provides an in-depth comparative analysis of the gas-phase fragmentation behavior of 4-Ethyl-2-isopropoxybenzoic acid and its key structural analogs under electrospray ionization tandem mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of the gas-phase fragmentation behavior of 4-Ethyl-2-isopropoxybenzoic acid and its key structural analogs under electrospray ionization tandem mass spectrometry (ESI-MS/MS). Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, explores the influence of substituent position and functionality, and provides a robust experimental framework for the analysis of these and similar aromatic carboxylic acids.

Introduction: The Significance of Fragmentation Analysis

In the realm of analytical chemistry and drug discovery, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern of a molecule, akin to a molecular fingerprint, provides critical information about its constituent functional groups and their connectivity. For substituted benzoic acids, which are common scaffolds in pharmaceuticals and other bioactive molecules, understanding their fragmentation behavior is paramount for unambiguous identification, metabolite profiling, and quality control.

This guide focuses on 4-Ethyl-2-isopropoxybenzoic acid, a molecule possessing a combination of functional groups—a carboxylic acid, an ethyl group, and an isopropoxy group—that present an interesting case for fragmentation analysis. By comparing its fragmentation to that of its structural analogs—4-ethylbenzoic acid and 2-isopropoxybenzoic acid—we can dissect the contribution of each functional group and the influence of their relative positions on the fragmentation pathways. This comparative approach not only aids in the specific analysis of these compounds but also provides a broader understanding of fragmentation mechanisms applicable to a wider range of substituted aromatic acids.

Experimental Workflow: A Self-Validating Protocol

The following protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) is designed to be a self-validating system, ensuring robust and reproducible results. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample and Standard Preparation

A stock solution of each analyte (4-Ethyl-2-isopropoxybenzoic acid, 4-ethylbenzoic acid, and 2-isopropoxybenzoic acid) is prepared by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent like methanol or acetonitrile. A working solution of 1-10 µg/mL is then prepared by diluting the stock solution with the initial mobile phase composition. This concentration range is optimal for modern ESI sources, preventing signal suppression and source contamination.[1]

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is chosen for its excellent retention and separation of small aromatic molecules.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in the protonation of the analytes in positive ion mode and improves peak shape.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) allows for the efficient elution of compounds with varying polarities. A typical gradient might start at 10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is suitable for standard 2.1 mm ID columns.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. For carboxylic acids, negative ion mode ([M-H]⁻) is often more sensitive due to the acidic nature of the carboxyl group.[3] However, positive ion mode ([M+H]⁺) can also provide valuable fragmentation information.

  • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

  • Source and Desolvation Temperatures: These are instrument-dependent and should be optimized to ensure efficient desolvation without causing thermal degradation of the analytes.

  • Collision Gas: Argon is commonly used as the collision gas.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe the full range of fragment ions, from precursor to smaller fragments.

The following diagram illustrates the general experimental workflow:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis prep1 Prepare Stock Solutions (1 mg/mL) prep2 Dilute to Working Solutions (1-10 µg/mL) prep1->prep2 lc1 Inject Sample onto C18 Column prep2->lc1 lc2 Gradient Elution with Water/Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Fragment Ion Analysis (Q3) ms3->ms4

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis of Structural Analogs

To understand the fragmentation of 4-Ethyl-2-isopropoxybenzoic acid, we first examine the behavior of its simpler structural analogs. The following analyses are based on established fragmentation principles and available spectral data, primarily from electron ionization (EI) mass spectrometry, which often shows similar primary fragmentation pathways to ESI-MS/MS, particularly for the initial bond cleavages.

4-Ethylbenzoic Acid (Molecular Weight: 150.17 g/mol )

The mass spectrum of 4-ethylbenzoic acid is characterized by fragmentation pathways involving both the carboxylic acid and the ethyl substituent.[4][5]

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a stable acylium ion.[2] For 4-ethylbenzoic acid, this results in a fragment at m/z 133.

  • Loss of a Water Molecule (H₂O): In some cases, particularly with ortho substituents, the loss of a water molecule can be observed. While less prominent for the para isomer, it's a possibility.

  • Loss of a Methyl Radical (•CH₃): Benzylic cleavage of the ethyl group is a highly favored fragmentation, resulting in a stable benzylic cation. This leads to a prominent peak at m/z 135 (M-15).

  • Loss of the Carboxyl Group (•COOH): Cleavage of the C-C bond between the aromatic ring and the carboxyl group results in the loss of a carboxyl radical, yielding an ethylbenzene cation at m/z 105.

The fragmentation pathway for 4-ethylbenzoic acid can be visualized as follows:

G mol [4-Ethylbenzoic Acid]+• m/z 150 frag1 [M - •OH]+ m/z 133 mol->frag1 - •OH frag2 [M - •CH₃]+ m/z 135 mol->frag2 - •CH₃ frag3 [M - •COOH]+ m/z 105 mol->frag3 - •COOH

Caption: Fragmentation of 4-Ethylbenzoic Acid.

2-Isopropoxybenzoic Acid (Molecular Weight: 180.20 g/mol )

The ortho-relationship between the isopropoxy and carboxylic acid groups in 2-isopropoxybenzoic acid introduces the possibility of "ortho effects," which are specific fragmentation reactions driven by the proximity of the two substituents.[4][6]

  • Loss of Propene (C₃H₆): A characteristic fragmentation for alkoxy groups with at least two carbons is the loss of an alkene via a McLafferty-type rearrangement. For the isopropoxy group, this involves the transfer of a hydrogen from a methyl group to the phenolic oxygen, followed by the elimination of propene. This results in a fragment corresponding to salicylic acid at m/z 138.

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the ether bond can lead to the loss of an isopropyl radical, resulting in a fragment at m/z 121.

  • Loss of Water (H₂O) from the [M-C₃H₆]⁺• ion: The initial loss of propene forms a salicylic acid-like ion, which can then readily lose a water molecule due to the ortho-hydroxyl and carboxylic acid groups, leading to a fragment at m/z 120. This is a classic ortho effect.[6]

  • Decarboxylation (-CO₂): The loss of carbon dioxide from the precursor ion can also occur, yielding a fragment at m/z 136.

The fragmentation pathway for 2-isopropoxybenzoic acid is proposed as follows:

G mol [2-Isopropoxybenzoic Acid]+• m/z 180 frag1 [M - C₃H₆]+• (Salicylic Acid ion) m/z 138 mol->frag1 - C₃H₆ frag2 [M - •C₃H₇]+ m/z 121 mol->frag2 - •C₃H₇ frag4 [M - CO₂]+• m/z 136 mol->frag4 - CO₂ frag3 [M - C₃H₆ - H₂O]+• m/z 120 frag1->frag3 - H₂O

Caption: Fragmentation of 2-Isopropoxybenzoic Acid.

Predicted Fragmentation of 4-Ethyl-2-isopropoxybenzoic Acid (Molecular Weight: 208.25 g/mol )

Based on the fragmentation patterns of its structural analogs, we can predict the major fragmentation pathways for 4-Ethyl-2-isopropoxybenzoic acid. The presence of three functional groups allows for several competing fragmentation routes.

  • Primary Loss of Propene (C₃H₆): Similar to 2-isopropoxybenzoic acid, the loss of propene from the isopropoxy group is expected to be a major fragmentation pathway, leading to a 4-ethylsalicylic acid radical cation at m/z 166.

  • Subsequent Loss of Water (H₂O): Following the loss of propene, the resulting ortho-hydroxy-carboxylic acid structure can readily eliminate a water molecule, producing a fragment at m/z 148. This two-step fragmentation is a strong indicator of the ortho-isopropoxybenzoic acid moiety.

  • Benzylic Cleavage (Loss of •CH₃): The ethyl group at the para position can undergo benzylic cleavage, leading to the loss of a methyl radical and the formation of a stable benzylic cation at m/z 193.

  • Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the ether bond is another possibility, resulting in the loss of an isopropyl radical and a fragment at m/z 149.

  • Decarboxylation (-CO₂): The loss of carbon dioxide from the molecular ion would produce a fragment at m/z 164.

The predicted fragmentation pathway for 4-Ethyl-2-isopropoxybenzoic acid is depicted below:

G mol [4-Ethyl-2-isopropoxybenzoic Acid]+• m/z 208 frag1 [M - C₃H₆]+• m/z 166 mol->frag1 - C₃H₆ frag3 [M - •CH₃]+ m/z 193 mol->frag3 - •CH₃ frag4 [M - •C₃H₇]+ m/z 149 mol->frag4 - •C₃H₇ frag5 [M - CO₂]+• m/z 164 mol->frag5 - CO₂ frag2 [M - C₃H₆ - H₂O]+• m/z 148 frag1->frag2 - H₂O

Caption: Predicted Fragmentation of 4-Ethyl-2-isopropoxybenzoic Acid.

Comparative Summary and Diagnostic Ions

The fragmentation patterns of 4-Ethyl-2-isopropoxybenzoic acid and its analogs reveal key differences that can be used for their differentiation. The following table summarizes the major expected fragment ions and their proposed structures.

m/zProposed Structure / Neutral Loss4-Ethyl-2-isopropoxybenzoic Acid4-Ethylbenzoic Acid2-Isopropoxybenzoic Acid
208[M]+•
193[M - •CH₃]⁺
180[M]+•
166[M - C₃H₆]⁺•
164[M - CO₂]⁺•
150[M]+•
149[M - •C₃H₇]⁺
148[M - C₃H₆ - H₂O]⁺•
138[M - C₃H₆]⁺•
135[M - •CH₃]⁺
133[M - •OH]⁺
121[M - •C₃H₇]⁺
120[M - C₃H₆ - H₂O]⁺•
105[M - •COOH]⁺

Diagnostic Ions:

  • For 4-Ethyl-2-isopropoxybenzoic Acid: The presence of the ion at m/z 166 (loss of propene) followed by the ion at m/z 148 (subsequent loss of water) is highly diagnostic for the 2-isopropoxybenzoic acid structure with an additional ethyl group. The ion at m/z 193 (loss of a methyl radical) confirms the presence of the ethyl group.

  • For 4-Ethylbenzoic Acid: The base peak is often at m/z 135 due to the stable benzylic cation formed by the loss of a methyl group.

  • For 2-Isopropoxybenzoic Acid: The characteristic fragmentation is the loss of propene to form an ion at m/z 138 , which then loses water to produce an ion at m/z 120 .

Conclusion

The mass spectrometry fragmentation of 4-Ethyl-2-isopropoxybenzoic acid is a composite of the fragmentation behaviors of its constituent functional groups, with the ortho-relationship between the isopropoxy and carboxylic acid groups playing a significant role in directing the fragmentation pathways. By comparing its predicted fragmentation to that of its structural analogs, 4-ethylbenzoic acid and 2-isopropoxybenzoic acid, we can identify diagnostic ions that allow for the unambiguous identification of each compound. The characteristic loss of propene followed by the loss of water is a hallmark of the 2-isopropoxybenzoic acid moiety, while the loss of a methyl radical is indicative of the ethyl substituent. This guide provides a foundational understanding and a practical experimental framework for researchers working with these and similar substituted aromatic carboxylic acids, enabling more confident structural elucidation and analysis.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83-94. [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3435–3441. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed, 13(2), 83-94. [Link]

  • Yoshino, K., & Higashi, T. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(25), 2355-2362. [Link]

  • Guo, K., & Li, L. (2009). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. DigitalCommons@UNL. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Bristow, A. W. T., & Ray, A. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Yoshino, K., & Higashi, T. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed, 878(25), 2355-2362. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. NIST Chemistry WebBook. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing, 33(3), 1222-1250. [Link]

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  • Santoso, S. P. (2015). Is it possible for ESI MS result to show the fragmentation of several different compound/complexes?. ResearchGate. [Link]

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Comparative

Comparative Guide to Extraction Methods for 4-Ethyl-2-isopropoxybenzoic Acid from Aqueous Mixtures

As drug development pipelines increasingly rely on highly functionalized building blocks, the efficient isolation of intermediates like 4-Ethyl-2-isopropoxybenzoic acid from aqueous reaction mixtures or biological matric...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the efficient isolation of intermediates like 4-Ethyl-2-isopropoxybenzoic acid from aqueous reaction mixtures or biological matrices becomes a critical bottleneck.

This guide objectively evaluates three primary sample preparation methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). By analyzing the physicochemical properties of the target analyte, we establish the mechanistic causality behind each protocol to ensure maximum recovery, purity, and throughput.

Physicochemical Profiling & Mechanistic Rationale

4-Ethyl-2-isopropoxybenzoic acid is a lipophilic organic acid. Its structure features a carboxylic acid moiety attached to a benzene ring, substituted with hydrophobic ethyl and isopropoxy groups.

The Causality of Extraction: The fundamental principle governing the extraction of this compound is the manipulation of its ionization state. Carboxylic acids typically possess a pKa​ between 4.0 and 4.5. In neutral or basic aqueous solutions (pH > 6), the compound exists primarily as a water-soluble carboxylate anion. To drive the analyte into an organic phase or onto a hydrophobic solid sorbent, the aqueous matrix must be acidified to at least 2 pH units below its pKa​ (i.e., pH 2.0). This suppresses ionization, forcing the molecule into its neutral, highly hydrophobic state, thereby maximizing its partition coefficient ( Kp​ )[1][2].

Methodology Comparison & Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE)

LLE is the traditional approach, relying on the partitioning of the neutral analyte between an aqueous phase and an immiscible organic solvent (e.g., methyl tert-butyl ether [MTBE], ethyl acetate, or heptane)[3]. While universally accessible, the physical shaking required to maximize the phase interface often leads to stable emulsions, particularly in complex or protein-rich matrices[4].

Self-Validating LLE Protocol:

  • Acidification: Transfer 1.0 mL of the aqueous sample to a glass centrifuge tube. Add 100 μ L of 2 M HCl or 2% formic acid to drop the pH to 2.0[1][5]. Verification: A drop spotted on pH paper must read red (pH 1-2).

  • Partitioning: Add 3.0 mL of MTBE. Cap and vortex vigorously for 2 minutes to ensure maximal surface area contact between phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any micro-emulsions.

  • Recovery: Carefully transfer the upper organic layer (containing the neutral 4-Ethyl-2-isopropoxybenzoic acid) to a clean vial. Repeat steps 2-4 for a second extraction to ensure >90% recovery.

  • Drying: Pass the combined organic extracts over anhydrous Na2​SO4​ to remove residual water, then evaporate to dryness under a gentle stream of nitrogen.

Method B: Solid-Phase Extraction (SPE)

SPE utilizes a solid chromatographic sorbent (typically a silica-based C18 or a polymeric divinylbenzene resin) to capture the analyte. The neutral benzoic acid derivative binds to the hydrophobic stationary phase via van der Waals forces, allowing polar interferences to be washed away before elution[6].

Self-Validating SPE Protocol:

  • Conditioning: Mount a 30 mg / 1 mL C18 SPE cartridge on a vacuum manifold. Pass 1.0 mL of methanol followed by 1.0 mL of acidified water (0.1% formic acid, pH 2.0) to solvate the bonded phase[6]. Critical: Do not let the sorbent dry out.

  • Loading: Acidify 1.0 mL of the aqueous sample to pH 2.0. Load onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Pass 1.0 mL of 5% methanol in acidified water through the cartridge to remove polar salts and impurities. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target compound using 1.0 mL of 100% methanol or ethyl acetate.

Method C: Supported Liquid Extraction (SLE)

SLE represents the modern evolution of LLE. The aqueous sample is loaded onto an inert, high-surface-area diatomaceous earth support. The water is immobilized via capillary action, forming a stationary micro-droplet network. When a water-immiscible organic solvent is applied, it flows through under gravity. This mimics the LLE interface but completely eliminates physical mixing, thereby preventing emulsion formation and drastically improving reproducibility[4][7].

Self-Validating SLE Protocol:

  • Pre-treatment: Dilute 500 μ L of the aqueous sample 1:1 with 2% aqueous formic acid to ensure complete protonation of the benzoic acid group[1][4].

  • Loading: Apply the 1.0 mL pre-treated sample onto a 1 mL capacity SLE cartridge (e.g., ISOLUTE SLE+). Apply a brief pulse of vacuum (-0.2 bar for 2 seconds) to initiate flow, then wait exactly 5 minutes. Causality: This 5-minute wait allows complete absorption and immobilization of the aqueous phase into the diatomaceous earth pores[7].

  • Elution: Apply 2.5 mL of MTBE or ethyl acetate. Allow it to flow through under gravity into a collection vial. Apply a final vacuum pulse to recover all solvent. Evaporate to dryness.

Quantitative Data Comparison

The following table synthesizes expected performance metrics for the extraction of lipophilic benzoic acid derivatives across the three methodologies, based on established chromatographic literature[4][6][8].

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Typical Recovery 75% - 85%90% - 95%95% - 98%
Emulsion Risk HighNoneNone
Matrix Effect (Ion Suppression) ModerateLowVery Low
Total Solvent Volume 6.0 mL3.0 mL2.5 mL
Throughput (96-well format) Difficult to automateModerateHighly automatable
Processing Time (per batch) ~30 - 45 mins~45 - 60 mins~15 - 20 mins

Mechanistic Workflow Visualization

The following diagram illustrates the divergent processing logic for extracting acidic analytes depending on the chosen methodology.

ExtractionWorkflow Sample Aqueous Sample (Contains Ionized Analyte) Acidify Acidification (pH < 2) Analyte becomes Neutral Sample->Acidify LLE_Path Liquid-Liquid Extraction (LLE) Acidify->LLE_Path SPE_Path Solid-Phase Extraction (SPE) Acidify->SPE_Path SLE_Path Supported Liquid Extraction (SLE) Acidify->SLE_Path LLE_Step Add Immiscible Solvent Shake & Centrifuge (Risk of Emulsion) LLE_Path->LLE_Step SPE_Step Condition Sorbent Load & Wash Elute with Methanol SPE_Path->SPE_Step SLE_Step Immobilize on Diatomaceous Earth Gravity Elution (No Emulsion) SLE_Path->SLE_Step Final Purified Organic Extract (4-Ethyl-2-isopropoxybenzoic acid) LLE_Step->Final SPE_Step->Final SLE_Step->Final

Figure 1: Workflow comparison of LLE, SPE, and SLE for acidic compound extraction.

Conclusion & Recommendations

For the extraction of 4-Ethyl-2-isopropoxybenzoic acid , the necessity of pH adjustment is absolute across all techniques.

  • LLE remains a viable, low-cost option for simple aqueous mixtures but falls short when dealing with surfactant-rich or biological matrices due to emulsion formation[4][8].

  • SPE provides excellent sample clean-up and concentration factors, making it ideal for trace-level quantification, though it requires careful conditioning and flow-rate management[6].

  • SLE is the recommended methodology for high-throughput, reproducible extraction. By utilizing diatomaceous earth to eliminate phase mixing, SLE delivers the highest recovery rates with the lowest solvent consumption and processing time[4][7].

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Ethyl-2-isopropoxybenzoic acid

Standard Operating Procedure & Safety Protocol: Handling 4-Ethyl-2-isopropoxybenzoic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe and...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 4-Ethyl-2-isopropoxybenzoic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe and efficient handling of specialized organic intermediates. 4-Ethyl-2-isopropoxybenzoic acid (CAS: 1369828-41-0) is a highly valuable building block in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). However, its specific structural properties demand rigorous, self-validating safety protocols to protect laboratory personnel and ensure experimental integrity.

This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling this compound.

Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Like many substituted benzoic acids, 4-Ethyl-2-isopropoxybenzoic acid presents three primary occupational hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Respiratory Irritation (STOT SE 3) [1].

The Chemical Causality: Unsubstituted benzoic acid is a known irritant, but the addition of the ethyl and isopropoxy substituents significantly increases the molecule's lipophilicity (logP). This enhanced lipophilicity allows the compound to more easily partition into and penetrate the lipid bilayer of the stratum corneum (the outer layer of skin). Once absorbed, the carboxylic acid moiety locally lowers tissue pH, leading to rapid protein denaturation and contact dermatitis. Furthermore, as a finely milled powder, it poses a risk of forming combustible dust clouds and can cause severe micro-abrasions and chemical burns if it contacts the ocular mucosa[1].

Mandatory Personal Protective Equipment (PPE)

Do not treat PPE as a mere checklist; it is a targeted defense system against the specific physicochemical properties of the compound.

Equipment CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal damage and micro-abrasions from localized pH dropping caused by the carboxylic acid moiety[1].
Hand Protection Nitrile or Butyl Rubber Gloves (≥0.11 mm thickness)Prevents transdermal absorption facilitated by the highly lipophilic ethyl and isopropoxy functional groups.
Body Protection Fully-buttoned, flame-retardant lab coatShields against combustible dust accumulation on clothing and prevents dermal exposure from accidental powder spills.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood to prevent upper respiratory tract irritation (H335) from aerosolized powder[1].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this sequence to minimize aerosolization and ensure safe integration into your synthetic workflow.

Step 1: Fume Hood & PPE Setup Ensure the laboratory chemical fume hood is certified and operating with a face velocity between 0.4 and 0.6 m/s. Don all required PPE before opening the primary chemical container.

Step 2: Anti-static Weighing Because organic acid powders can accumulate static charge and pose a mild combustible dust hazard, use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) and anti-static weigh boats.

Step 3: Sealed Transfer Once the desired mass is weighed, immediately transfer the powder into a sealable vial or reaction flask. Do not transport open weigh boats across the laboratory, as ambient air currents can aerosolize the fine powder.

Step 4: Reaction Integration Dissolve the compound in your designated organic solvent (e.g., Dichloromethane, DMF, or THF) within the fume hood. If the subsequent coupling reaction requires an inert atmosphere, purge the sealed flask with Nitrogen or Argon only after the solvent has been added to prevent blowing the dry powder out of the flask.

Step 5: Protocol Decontamination Wipe down the balance and fume hood surfaces with a solvent compatible with the compound (e.g., Isopropanol or Ethanol), followed by a secondary wipe with mild soap and water to neutralize any residual micro-particles.

HandlingWorkflow A 1. Fume Hood & PPE Setup B 2. Anti-static Weighing A->B C 3. Sealed Transfer B->C D 4. Reaction Integration C->D E 5. Protocol Decontamination D->E

Step-by-step operational workflow for handling 4-Ethyl-2-isopropoxybenzoic acid.

Spill Response & Waste Disposal Protocol

The disposal of 4-Ethyl-2-isopropoxybenzoic acid must strictly adhere to organic acid segregation guidelines. Critical Rule: Never mix organic acids with inorganic acids (e.g., Hydrochloric acid) or oxidizing acids (e.g., Nitric acid). Mixing these incompatible classes can lead to rapid exothermic reactions, gas generation, and catastrophic container failure[2].

Disposal Execution:

  • Solid Waste: Any contaminated consumables (weigh boats, gloves, paper towels) or swept-up powder from a spill must be placed in a heavy-duty, sealable polyethylene bag and deposited in the Solid Hazardous Waste container.

  • Liquid Waste (Organic): Solutions containing the compound dissolved in organic solvents must be routed to the Non-Halogenated Organic Liquid Waste carboy (unless dissolved in a halogenated solvent like DCM, which requires the Halogenated waste stream).

  • Liquid Waste (Aqueous): If the compound is in an aqueous solution where the organic content exceeds 5%, it must still be classified and disposed of as Organic Liquid Waste , not aqueous waste.

WasteLogic Start 4-Ethyl-2-isopropoxybenzoic Acid Waste Solid Solid State (Powder/Debris) Start->Solid Liquid Liquid State (Solutions/Rinses) Start->Liquid Bin1 Solid Hazardous Waste Container Solid->Bin1 OrgSolv Organic Solvent Mixture Liquid->OrgSolv Aqueous Aqueous Mix (>5% Organics) Liquid->Aqueous Bin2 Organic Liquid Waste Container OrgSolv->Bin2 Aqueous->Bin2 Warning DO NOT MIX WITH INORGANIC ACIDS Bin2->Warning

Decision tree for the segregation and disposal of organic acid laboratory waste.

References

Sources

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